BPR1J-097
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKKHABFIOHAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BPR1J-097: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preclinical data supporting the mechanism of action of BPR1J-097, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), for the treatment of Acute Myeloid Leukemia (AML). This compound demonstrates significant efficacy in AML models driven by FLT3 mutations, a key driver in AML pathogenesis. This document details the molecular interactions, cellular effects, and in vivo anti-tumor activity of this compound, supported by comprehensive data tables, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain. These activating mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. This compound is a novel small molecule inhibitor designed to target this dysregulated pathway, offering a promising therapeutic strategy for FLT3-mutated AML.
Core Mechanism of Action: FLT3 Kinase Inhibition
This compound exerts its anti-leukemic effects by directly targeting the ATP-binding pocket of the FLT3 kinase, preventing its autophosphorylation and subsequent activation. This inhibition is effective against both wild-type FLT3 and, more importantly, the constitutively active mutant forms, such as FLT3-ITD, which are prevalent in AML.
Downstream Signaling Cascade
The constitutive activation of FLT3 in AML leads to the phosphorylation and activation of several downstream signaling pathways crucial for cell survival and proliferation. A primary pathway affected by this compound is the Signal Transducer and Activator of Transcription 5 (STAT5) pathway. By inhibiting FLT3, this compound effectively blocks the phosphorylation of STAT5, a key event in the propagation of pro-survival signals in FLT3-driven AML cells.[1]
Cellular Effects
The inhibition of the FLT3 signaling pathway by this compound translates into potent anti-leukemic effects at the cellular level, primarily through the induction of apoptosis and the inhibition of cell proliferation in FLT3-dependent AML cells.
Induction of Apoptosis
Treatment of FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4-11, with this compound leads to a dose-dependent increase in apoptosis. This is evidenced by the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade.
Inhibition of Cell Proliferation
This compound demonstrates potent anti-proliferative activity against AML cell lines harboring the FLT3-ITD mutation. In contrast, cell lines that are not dependent on FLT3 signaling are significantly less sensitive to the compound, highlighting its specificity.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 1-10 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1]
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
GC50 values represent the concentration of this compound required to inhibit 50% of cell growth.[1]
In Vivo Efficacy
Preclinical evaluation in murine xenograft models of human AML has demonstrated the significant in vivo anti-tumor activity of this compound.
Subcutaneous Xenograft Models
In nude mice bearing subcutaneous tumors derived from the MOLM-13 cell line, administration of this compound resulted in a pronounced, dose-dependent inhibition of tumor growth.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro FLT3 Kinase Assay
The inhibitory activity of this compound on FLT3 kinase was determined using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Reagents: Recombinant FLT3 kinase, suitable substrate (e.g., Myelin Basic Protein), ATP, kinase assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), and ADP-Glo™ Kinase Assay Kit.
-
Procedure:
-
Serial dilutions of this compound in DMSO were prepared.
-
The recombinant FLT3 enzyme was diluted in kinase assay buffer.
-
In a 96-well plate, the diluted enzyme was added to wells containing the this compound dilutions and incubated at room temperature.
-
A substrate/ATP mixture was prepared and added to each well to initiate the kinase reaction. The plate was incubated at room temperature.
-
The ADP-Glo™ Reagent was added to stop the reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves.
-
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed using an MTS-based colorimetric assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Cell Lines: MOLM-13 and MV4-11 (FLT3-ITD positive).
-
Procedure:
-
Cells were seeded in 96-well plates and treated with various concentrations of this compound or vehicle (DMSO).
-
Plates were incubated for a specified period (e.g., 72 hours).
-
MTS reagent was added to each well, and the plates were incubated to allow for color development.
-
Absorbance was measured at 490 nm using a microplate reader.
-
GC50 values were determined by comparing the absorbance of treated cells to the vehicle control.
-
Western Blot Analysis for Apoptosis
Induction of apoptosis was evaluated by detecting the cleavage of caspase-3.
-
Procedure:
-
MOLM-13 or MV4-11 cells were treated with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cells were harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for cleaved caspase-3.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Murine Xenograft Model
The in vivo anti-tumor activity of this compound was assessed in a subcutaneous xenograft model.
-
Animal Model: Athymic nude mice.
-
Cell Line: MOLM-13.
-
Procedure:
-
MOLM-13 cells were suspended in a suitable medium (e.g., PBS or Matrigel mixture) and injected subcutaneously into the flank of the mice.
-
Tumors were allowed to grow to a palpable size.
-
Mice were randomized into treatment and control groups.
-
This compound, formulated in a suitable vehicle, was administered to the treatment group at specified doses and schedules (e.g., daily intravenous injection). The control group received the vehicle only.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, the anti-tumor efficacy was evaluated by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound is a potent and selective FLT3 inhibitor with a clear mechanism of action in FLT3-driven AML. By inhibiting the FLT3-STAT5 signaling pathway, it effectively induces apoptosis and inhibits the proliferation of leukemic cells. The robust preclinical data, including significant in vivo anti-tumor efficacy, support the continued investigation of this compound as a promising therapeutic agent for patients with FLT3-mutated AML.
References
BPR1J-097: A Technical Guide to its FLT3 Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the FMS-like tyrosine kinase 3 (FLT3) inhibitory activity of the novel compound BPR1J-097. Activating mutations in FLT3 are a significant driver in the pathogenesis of acute myeloid leukemia (AML), making it a key therapeutic target.[1][2][3] this compound has emerged as a potent small molecule inhibitor of FLT3, demonstrating significant anti-tumor activity in both in vitro and in vivo models of AML.[1][4] This document details the quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways affected by this compound.
Quantitative Inhibitory Activity
This compound exhibits potent and selective inhibitory activity against FLT3 kinase and FLT3-driven AML cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [5]
| Target Kinase | IC₅₀ (nM) |
| FLT3-WT | 11 ± 7 |
| FLT3-ITD | ~1-10 |
| FLT3-D835Y | ~1-10 |
| FLT1 (VEGFR1) | >1000 (41% inhibition at 1µM) |
| KDR (VEGFR2) | >1000 (9% inhibition at 1µM) |
Table 2: Cellular Inhibitory Activity of this compound in FLT3-Driven AML Cell Lines [1][4]
| Cell Line | FLT3 Mutation Status | GC₅₀ (nM) |
| MOLM-13 | FLT3-ITD (heterozygous) | 21 ± 7 |
| MV4-11 | FLT3-ITD (homozygous) | 46 ± 14 |
Table 3: Cellular IC₅₀ for Inhibition of Downstream Signaling [5]
| Target | Cell Line | IC₅₀ (nM) |
| p-FLT3 | MV4-11 | ~10 |
| p-STAT5 | MV4-11 | ~1 |
Mechanism of Action: Inhibition of FLT3 Signaling
FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations, triggers several downstream signaling pathways crucial for cell survival, proliferation, and differentiation.[3][6][7] These pathways include the JAK/STAT, PI3K/AKT, and RAS/MAPK cascades.[8][9] this compound exerts its anti-leukemic effects by inhibiting the constitutive activation of FLT3, thereby blocking these critical downstream signals.[1][4] A key downstream effector of FLT3 is STAT5, and this compound has been shown to potently inhibit its phosphorylation.[1][4][5]
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the FLT3 inhibitory activity of this compound.
In Vitro FLT3 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
This compound
-
ATP
-
Poly-E4Y substrate peptide
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and add to the wells of a 384-well plate.
-
Add recombinant FLT3 kinase and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding a final concentration of 10 µM ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of this compound on the growth of FLT3-dependent AML cell lines, such as MOLM-13 and MV4-11.
Materials:
-
MOLM-13 and MV4-11 cells
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed MOLM-13 or MV4-11 cells in 96-well plates at a density of 5,000 cells per well.
-
Prepare serial dilutions of this compound and add them to the cells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GC₅₀ (50% growth inhibition concentration) from the dose-response curves.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.
Materials:
-
MV4-11 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture MV4-11 cells and treat with varying concentrations of this compound for 2 hours.
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
In Vivo AML Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a murine xenograft model using FLT3-ITD positive AML cells.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
MOLM-13 or MV4-11 cells
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10⁶ MOLM-13 or MV4-11 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at the desired doses (e.g., daily).
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) based on the tumor volumes in the treated versus control groups.
Experimental Workflow
The evaluation of this compound's efficacy follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound is a novel and potent FLT3 kinase inhibitor with significant anti-leukemic activity against AML cells driven by FLT3 mutations.[1] Its ability to effectively block FLT3 signaling and inhibit tumor growth in preclinical models suggests its potential for further development as a targeted therapy for AML.[1][4] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel FLT3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
BPR1J-097: A Technical Guide on its Chemical Structure, Biological Activity, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BPR1J-097 is a novel, potent, and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1][2][4] this compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models of AML by effectively inhibiting FLT3 kinase activity and downstream signaling pathways, leading to apoptosis in cancer cells.[1][2][4] This document provides a comprehensive overview of its chemical properties, quantitative biological data, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound is a derivative of 3-phenyl-1H-5-pyrazolylamine. Its formal chemical identity is defined by the following properties:
-
IUPAC Name: N1-(3-3-[(phenylsulfonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino)benzamide[4][5]
-
CAS Number: 1327167-19-0[3]
-
Molecular Formula: C27H29ClN6O3S (for Hydrochloride salt)[6]
The structure is characterized by a central pyrazole (B372694) ring linked to a phenylsulfonyl group and a benzamide (B126) moiety containing a methylpiperazine group.
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of FLT3 kinase, including common activating mutants such as internal tandem duplications (FLT3-ITD) and the D835Y point mutation.[1][3] The binding of this compound to the ATP-binding pocket of the FLT3 kinase domain blocks its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling cascades critical for cancer cell survival and proliferation, primarily the STAT5 pathway. The suppression of FLT3/STAT5 signaling ultimately triggers apoptosis in FLT3-dependent AML cells.[1][2][4]
Caption: this compound inhibits FLT3, blocking STAT5 signaling to induce apoptosis.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro assays. The data highlights its potency against FLT3 and its selectivity over other kinases.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Assay Type | IC50 Value (nM) | Reference |
| FLT3 (Wild-Type) | Kinase Activity | 1 - 10 | [1][2][4] |
| FLT3 (Wild-Type) | Kinase Activity | 11 ± 7 | [3] |
| FLT3-D835Y | Kinase Activity | 3 | [3] |
| FLT1 (VEGFR1) | Kinase Activity | 211 | [1] |
| KDR (VEGFR2) | Kinase Activity | 129 | [1] |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | FLT3 Status | Assay Type | GC50 Value (nM) | Reference |
| MOLM-13 | FLT3-ITD | Growth Inhibition | 21 ± 7 | [1][2][4] |
| MV4-11 | FLT3-ITD | Growth Inhibition | 46 ± 14 | [1][2][4] |
| RS4;11 | FLT3-Independent | Growth Inhibition | Weakly Inhibited | [1] |
| U937 | FLT3-Independent | Growth Inhibition | Weakly Inhibited | [1] |
| K562 | FLT3-Independent | Growth Inhibition | Weakly Inhibited | [1] |
Experimental Protocols
The following sections outline the general methodologies employed to characterize this compound. These descriptions are based on published literature and represent standard techniques in the field.
In Vitro FLT3 Kinase Activity Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the FLT3 kinase.
-
Enzyme and Substrate Preparation: Recombinant human FLT3 kinase is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplate wells.
-
Compound Incubation: this compound is serially diluted to various concentrations and pre-incubated with the FLT3 enzyme in a kinase reaction buffer containing ATP.
-
Kinase Reaction: The kinase reaction is initiated by adding the enzyme-inhibitor mixture to the substrate-coated wells. The plate is incubated to allow for phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., Horseradish Peroxidase). A colorimetric or chemiluminescent substrate is added, and the signal is read using a plate reader.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.
Cell Proliferation Assay (GC50 Determination)
This assay measures the effect of this compound on the growth of AML cell lines.
Caption: Workflow for determining the anti-proliferative GC50 of this compound.
-
Cell Culture: Human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 10,000 cells per well and allowed to attach or stabilize for 16-24 hours.[7]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a standard method such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to the vehicle control, and the GC50 (50% growth inhibition concentration) is determined by plotting the percentage of viable cells against the log of the compound concentration.
Western Blot Analysis of Protein Phosphorylation
This technique is used to directly observe the inhibition of FLT3 and its downstream target STAT5 in a cellular context.
-
Cell Treatment: FLT3-dependent cells (e.g., MV4-11) or 293T cells transfected to express FLT3 mutants are treated with various concentrations of this compound for a short period (e.g., 2 hours).[4]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5. A loading control (e.g., β-actin or GAPDH) is also probed.
-
Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity indicates the level of protein phosphorylation.
Conclusion
This compound is a highly potent and selective FLT3 kinase inhibitor with a well-defined chemical structure and mechanism of action.[1] Quantitative data from cellular and biochemical assays confirm its efficacy against key drivers of Acute Myeloid Leukemia.[1][2][4] Its ability to induce apoptosis in FLT3-driven cancer cells, favorable pharmacokinetic properties, and significant anti-tumor activity in preclinical models underscore its potential for further development as a targeted therapy for AML patients.[1][2]
References
- 1. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|1327167-19-0|Active Biopharma Corp [activebiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride (1327167-19-0(free base)) - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
BPR1J-097: A Technical Guide to a Novel FLT3 Kinase Inhibitor
Taipei, Taiwan - BPR1J-097 is a novel, potent, and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). Developed by the National Health Research Institutes (NHRI) in Taiwan, this compound has demonstrated significant preclinical anti-tumor activity, positioning it as a promising therapeutic candidate for AML treatment. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data.
Discovery and Development History
This compound was identified through a rational drug design strategy at the Institute of Biotechnology and Pharmaceutical Research, a division of the NHRI. The research aimed to develop novel inhibitors of FLT3, a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell proliferation and a poor prognosis.
The development of this compound is part of a broader effort by Taiwanese research institutions, including the Development Center for Biotechnology (DCB), to innovate in the field of cancer therapeutics. A highly selective oral FLT3 inhibitor with a similar preclinical profile, designated DCBCO1901, has been developed by the DCB and subsequently licensed to Pharmasaga, Inc. for clinical development. While a direct public confirmation linking this compound and DCBCO1901 is pending, the overlapping discovery timeline, institutional origin, and preclinical data strongly suggest that this compound is either an early designation for or a compound closely related to DCBCO1901.
The development of this compound was followed by the discovery of a related urea (B33335) series compound, BPR1J-340, which was designed through chemical modification of the sulfonamide series to which this compound belongs. This indicates an active lead optimization program to enhance the therapeutic properties of the initial scaffold.
Chemical Properties
This compound is chemically known as N1-(3-3-[(phenylsulphonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino) benzamide. It belongs to a class of 3-phenyl-1H-5-pyrazolylamine-derived compounds. The core structure features a novel sulfonamide pharmacophore that contributes to its potent and selective inhibition of FLT3.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the FLT3 kinase. Activating mutations of FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the kinase, driving downstream signaling pathways that promote cell survival and proliferation. This compound binds to the ATP-binding pocket of both wild-type and mutated FLT3, preventing its autophosphorylation and the subsequent activation of downstream signaling molecules like STAT5 (Signal Transducer and Activator of Transcription 5). Inhibition of this pathway ultimately leads to the induction of apoptosis in FLT3-driven AML cells.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC₅₀ (nM) |
| FLT3-WT | 11 ± 7 |
| FLT1 (VEGFR1) | >1000 |
| KDR (VEGFR2) | >1000 |
| Data from in vitro kinase assays. |
Table 2: In Vitro Cellular Activity
| Cell Line | FLT3 Status | This compound GC₅₀ (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
| GC₅₀ (50% growth inhibition concentration) determined by cell viability assays. |
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Route of Administration | Intravenous |
| Dose (mg/kg) | 3.4 |
| Cmax (ng/mL) | 1630 |
| AUC₀₋₂₄ (ng*h/mL) | 2130 |
| t₁/₂ (h) | 2.6 |
| CL (mL/min/kg) | 26.5 |
| Vss (L/kg) | 5.7 |
| Pharmacokinetic parameters were determined in Sprague-Dawley rats. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
FLT3 Kinase Inhibition Assay (In Vitro)
The inhibitory activity of this compound on FLT3 kinase was determined using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human FLT3 protein (wild-type)
-
This compound (dissolved in DMSO)
-
Myelin Basic Protein (MBP) or a specific peptide substrate for FLT3
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Add 5 µL of each dilution to the wells of the assay plate. Include a DMSO-only control.
-
Add 10 µL of diluted recombinant FLT3 enzyme to each well. Incubate for 10-15 minutes at room temperature.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be near its Km for FLT3.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well. Incubate for 60-120 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.
Cell-Based FLT3 Phosphorylation Assay (Western Blot)
This protocol details the method to assess the inhibition of FLT3 autophosphorylation in cells.
Materials:
-
FLT3-dependent AML cell lines (e.g., MV4-11) or HEK293T cells transfected with FLT3 constructs
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired density. For transfected HEK293T cells, transfect with FLT3-WT, FLT3-ITD, or FLT3-D835Y expressing plasmids 24 hours prior to the experiment.
-
Treat cells with various concentrations of this compound for 2 hours.
-
Harvest and lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the inhibition of phosphorylation.
AML Murine Xenograft Model
The in vivo efficacy of this compound was evaluated in a murine xenograft model using FLT3-ITD positive AML cells.
Materials:
-
MOLM-13 or MV4-11 cells
-
Immunodeficient mice (e.g., NOD/SCID)
-
This compound formulated for oral or intravenous administration
-
Vehicle control
Procedure:
-
Subcutaneously implant MOLM-13 or MV4-11 cells into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily at specified doses.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analyze the data to determine tumor growth inhibition.
Conclusion
This compound is a potent and selective FLT3 kinase inhibitor with a well-defined mechanism of action and promising preclinical efficacy in AML models. Its favorable pharmacokinetic properties and significant anti-tumor activity in vivo underscore its potential as a therapeutic agent for AML patients with FLT3 mutations. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility. The development of related compounds and the licensing of a similar FLT3 inhibitor by the DCB to Pharmasaga, Inc. suggest a clear path towards clinical investigation.
Pharmacological Profile of BPR1J-097: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel, potent, and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4] Developed through a rational drug design strategy, it features a distinct sulphonamide pharmacophore.[1] Activating mutations of FLT3 are a significant driver in the pathogenesis of acute myeloid leukemia (AML), making it a key therapeutic target.[1][3][5][6] this compound has demonstrated significant preclinical anti-leukemic activity, targeting the constitutively activated FLT3 kinase and inducing apoptosis in AML cells dependent on this signaling pathway.[1][3][5][6] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of FLT3.[1][7] FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In a significant subset of AML patients, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the kinase domain (KDM) lead to constitutive activation of the kinase.[1] This aberrant signaling drives leukemic cell proliferation and survival through downstream pathways, including the Signal Transducer and Activator of Transcription 5 (STAT5), Ras/MAPK, and PI3K/Akt pathways.[1]
This compound effectively inhibits the autophosphorylation of both wild-type and mutated FLT3, thereby blocking the downstream signaling cascade.[1][5][6] A key consequence of this inhibition is the suppression of STAT5 phosphorylation, a critical downstream effector of FLT3 signaling.[1][5][6] The blockade of the FLT3-STAT5 signaling axis by this compound ultimately leads to the induction of apoptosis in FLT3-dependent AML cells.[1][3][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity [1]
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
| FLT1 (VEGFR1) | 211 |
| KDR (VEGFR2) | 129 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: In Vitro Anti-proliferative Activity (GC50) [1]
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
| RSV4;11 | FLT3-independent | > 1000 |
| U937 | FLT3-independent | > 1000 |
| K562 | FLT3-independent | > 1000 |
GC50 values represent the concentration of this compound required to inhibit 50% of cell growth.
Table 3: Pharmacokinetic Parameters in Rats (3.4 mg/kg i.v. dose) [1]
| Parameter | Value |
| Maximum Plasma Concentration (Cmax) | 7.1 µM (3670 ng/ml) |
| Plasma Half-life (t1/2) | ~4.5 hours |
| Total Body Clearance | 102.4 ± 9.8 ml/min/kg |
| Volume of Distribution (Vss) | 15.5 ± 4.8 L/kg |
Experimental Protocols
This section outlines the general methodologies used to characterize the pharmacological profile of this compound, based on available public information.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against various kinases was determined using a biochemical assay.
-
Assay Type: Kinase-Glo® luminescent kinase assay platform.[1]
-
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP, measured as a decrease in luminescence, corresponds to higher kinase activity.
-
General Procedure:
-
The specific kinase (e.g., FLT3, VEGFR1, VEGFR2) is incubated with a suitable substrate and ATP.
-
Varying concentrations of this compound are added to the reaction mixture.
-
Following incubation, the Kinase-Glo® reagent is added to terminate the kinase reaction and detect the remaining ATP.
-
Luminescence is measured using a luminometer.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay
The anti-proliferative effects of this compound on AML cell lines were assessed to determine its cellular potency.
-
Assay Type: MTS assay.[7]
-
Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan (B1609692) product.
-
General Procedure:
-
AML cell lines (MOLM-13, MV4-11, etc.) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[7]
-
The MTS reagent is added to each well and incubated to allow for the conversion to formazan.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.[7]
-
GC50 (Growth Concentration 50) values are determined by analyzing the dose-response curve.
-
Western Blot Analysis for Phospho-protein Levels
Western blotting was employed to confirm the inhibitory effect of this compound on the FLT3 signaling pathway within cells.
-
Principle: This technique is used to detect specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., total FLT3, phosphorylated FLT3, total STAT5, phosphorylated STAT5).
-
General Procedure:
-
FLT3-dependent AML cells (e.g., MV4-11) or HEK 293T cells transfected to express FLT3 constructs are treated with various concentrations of this compound for a defined time (e.g., 2 hours).[5][6]
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of FLT3 and STAT5.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. benchchem.com [benchchem.com]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
BPR1J-097: An In-Depth Technical Guide to its Inhibition of STAT5 Phosphorylation Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel and potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are a major driver in the pathogenesis of acute myeloid leukemia (AML), making it a key therapeutic target.[1][3] this compound demonstrates significant anti-proliferative activity in AML cell lines driven by FLT3 mutations.[1] A critical downstream mediator of FLT3 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5). The inhibition of FLT3 by this compound consequently leads to the suppression of STAT5 phosphorylation, disrupting a crucial pathway for leukemic cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action focusing on the STAT5 signaling pathway, quantitative data on its activity, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of the FLT3-STAT5 Signaling Axis
This compound functions as an ATP-competitive inhibitor of the FLT3 kinase. In AML cells harboring activating FLT3 mutations, such as the internal tandem duplication (FLT3-ITD), the FLT3 receptor is constitutively active, leading to ligand-independent autophosphorylation and subsequent activation of downstream signaling cascades. One of the pivotal pathways activated by FLT3 is the JAK/STAT pathway, with STAT5 being a key effector.[3] Activated FLT3 phosphorylates STAT5, leading to its dimerization, nuclear translocation, and transcription of target genes that promote cell proliferation and survival.[5] this compound, by blocking the kinase activity of FLT3, prevents the phosphorylation of STAT5, thereby inhibiting this oncogenic signaling pathway.[1][4]
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
Data from in vitro kinase assays.[1]
Table 2: Cellular Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | Proliferation GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
| RSV4;11 | FLT3-WT | >1000 |
| U937 | FLT3-WT | >1000 |
| K562 | FLT3-WT | >1000 |
GC50 (50% growth inhibition concentration) values were determined after 72 hours of treatment.[1]
While a direct IC50 value for this compound on STAT5 phosphorylation has not been explicitly reported, its potent inhibition of FLT3 kinase activity and the direct downstream relationship strongly suggest that the IC50 for STAT5 phosphorylation is in the low nanomolar range, consistent with its cellular anti-proliferative activity. For a related compound, BPR1J-340, the IC50 value against STAT5 phosphorylation in MV4;11 cells was approximately 1 nM.[6]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.
In Vitro FLT3 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant FLT3 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to obtain a range of concentrations.
-
-
Assay Procedure (example using ADP-Glo™ Kinase Assay):
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted FLT3 kinase to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of STAT5 Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation of STAT5 in whole cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) in appropriate media (e.g., RPMI-1640 with 10% FBS).[7]
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of AML cell lines.
Methodology:
-
Cell Seeding:
-
Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in their respective growth media.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent) to each well according to the manufacturer's instructions.
-
Measure the luminescent or colorimetric signal, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GC50 (or IC50) value.
-
Conclusion
This compound is a potent FLT3 kinase inhibitor that effectively suppresses the downstream phosphorylation of STAT5, a key signaling node in FLT3-driven acute myeloid leukemia. Its low nanomolar activity in both biochemical and cellular assays highlights its potential as a therapeutic agent for AML with activating FLT3 mutations. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization of FLT3 inhibitors and their impact on STAT5 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. ubigene.us [ubigene.us]
- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Prognostic Model for Acute Myeloid Leukemia Based on IL-2/STAT5 Pathway-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
In-Depth Technical Guide: Apoptosis Induction by BPR1J-097 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BPR1J-097, a potent Fms-like tyrosine kinase 3 (FLT3) inhibitor, in inducing apoptosis in leukemia cells. This document details the core signaling pathways, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays.
Core Concept: Mechanism of Action
This compound is a novel small molecule inhibitor that potently targets FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3] Activating mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemia cells.[1][3]
This compound exerts its anti-leukemic effects by inhibiting the kinase activity of both wild-type and mutated FLT3.[1] This inhibition blocks the downstream signaling cascade, primarily the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] The disruption of the FLT3-STAT5 axis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in FLT3-dependent leukemia cells.[1][2]
Data Presentation
The efficacy of this compound has been quantified through various in vitro assays, primarily in the FLT3-ITD positive human AML cell lines MOLM-13 and MV4-11.
Table 1: In Vitro Kinase Inhibitory Activity of this compound[1]
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
Table 2: Growth Inhibition (GC50) of this compound in Leukemia Cell Lines[2][3]
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
Table 3: Qualitative Apoptosis Induction by this compound in Leukemia Cell Lines (48h treatment)[1][2]
| Cell Line | This compound Concentration for Cleaved Caspase-3 Detection |
| MOLM-13 | ≥ 10 nM |
| MV4-11 | ≥ 100 nM |
Note: Data is derived from Western blot analysis and indicates the concentration at which cleaved caspase-3, a marker of apoptosis, is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
Signaling Pathway
Experimental Workflow: Western Blot for Protein Phosphorylation
Experimental Workflow: Annexin V/PI Apoptosis Assay
Experimental Protocols
Cell Culture
-
Cell Lines: MOLM-13 and MV4-11 human acute myeloid leukemia cell lines.
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for Phospho-FLT3 and Phospho-STAT5
-
Cell Treatment: Seed leukemia cells and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2-48 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5 (Tyr694), total STAT5, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat leukemia cells with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3 Activity Assay (Fluorometric)
-
Cell Treatment and Lysis: Treat cells as described for Western blotting. Lyse the cells in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Assay Preparation: Prepare a reaction mixture containing the cell lysate and a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader (e.g., excitation at 380 nm and emission at 420-460 nm for a fluorometric assay).
-
Data Analysis: Compare the signal from treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Conclusion
This compound is a potent and selective FLT3 inhibitor that effectively induces apoptosis in FLT3-ITD positive leukemia cells. Its mechanism of action, involving the inhibition of the FLT3-STAT5 signaling pathway, is well-defined. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in AML and other FLT3-driven malignancies. Further quantitative analysis of apoptosis and caspase activity at varying concentrations will provide a more detailed understanding of its dose-dependent effects.
References
BPR1J-097 for FLT3-ITD Positive Acute Myeloid Leukemia: A Technical Guide
Abstract
Activating mutations of the Fms-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are significant drivers in the pathogenesis of acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This has led to the development of targeted therapeutic agents, including potent FLT3 kinase inhibitors. BPR1J-097 is a novel, small-molecule inhibitor of FLT3 that has demonstrated significant anti-leukemic activity in preclinical models of FLT3-ITD positive AML.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound
This compound is a novel sulphonamide-containing compound identified as a potent inhibitor of FLT3 kinase activity.[3] It has shown promise in preclinical studies for its ability to selectively target and inhibit the constitutively activated FLT3-ITD receptor, thereby inducing apoptosis and inhibiting the proliferation of AML cells dependent on this signaling pathway.[1][3] Its favorable pharmacokinetic properties and in vivo anti-tumor activity suggest its potential for further clinical development in the treatment of FLT3-ITD positive AML.[2][3]
Mechanism of Action and Signaling Pathway
The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 receptor tyrosine kinase.[4] This aberrant activation drives downstream signaling pathways, primarily the PI3K/AKT, RAS/RAF/MAPK, and JAK/STAT pathways, which are crucial for the proliferation and survival of leukemic cells.[5][6] A key downstream effector of FLT3-ITD signaling is the Signal Transducer and Activator of Transcription 5 (STAT5), which plays a pivotal role in leukemic cell expansion and survival.[3][4]
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3.[3] This inhibition blocks the autophosphorylation of the FLT3 receptor and the subsequent phosphorylation and activation of downstream signaling molecules like STAT5.[1][3] The blockade of these critical survival signals ultimately leads to the induction of apoptosis in FLT3-ITD positive AML cells.[2][3]
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
| FLT1 (VEGFR1) | >1000 |
| KDR (VEGFR2) | >1000 |
| Aurora A | 340 |
| Aurora B | 876 |
| Data compiled from Lin et al., 2012.[3][7] |
Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GC₅₀ (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
| RS4;11 | FLT3-Independent | >1000 |
| U937 | FLT3-Independent | >1000 |
| K562 | FLT3-Independent | >1000 |
| GC₅₀ (50% growth inhibition concentration) values are presented as mean ± standard deviation. Data from Lin et al., 2012.[2][3] |
Table 3: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| This compound | 25 mg/kg | Significant |
| This compound | 50 mg/kg | Pronounced, with tumor regression |
| The study reported dose-dependent tumor growth inhibition and regression.[1][3] A related compound, BPR1J-340, showed superior in vivo efficacy with a higher complete response rate at a lower dose compared to this compound.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant FLT3 kinase domain with a kinase reaction buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based assay with a phospho-specific antibody or a radiometric assay measuring the incorporation of ³²P-ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression model.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of this compound on the viability and proliferation of AML cell lines.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GC₅₀ (50% growth inhibition concentration) value.
Western Blot Analysis for Phospho-FLT3 and Phospho-STAT5
This method is used to assess the inhibitory effect of this compound on the FLT3 signaling pathway within cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Oncology Profile of BPR1J-097: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel, potent, small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a major driver in the pathogenesis of acute myeloid leukemia (AML).[1][2][3] Activating mutations of FLT3 are prevalent in AML, making it a key therapeutic target.[1][2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile based on available data. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development efforts.
Mechanism of Action
This compound exerts its anti-leukemic effects by potently inhibiting the kinase activity of both wild-type and mutated forms of FLT3, including the internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (TKD) mutations such as D835Y.[4] The inhibition of FLT3 by this compound blocks the downstream signaling cascade, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] This disruption of the FLT3/STAT5 signaling axis in FLT3-dependent AML cells ultimately triggers apoptosis, or programmed cell death.[1][2][3]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
IC₅₀: The half maximal inhibitory concentration.
Table 2: In Vitro Anti-proliferative Activity (GC₅₀)
| Cell Line | FLT3 Status | GC₅₀ (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
GC₅₀: The half maximal growth inhibition concentration.[1][2][3]
Table 3: In Vivo Efficacy in Murine Xenograft Models
| Model | Treatment (Intravenous) | Outcome |
| MOLM-13 | 10 mg/kg/day | Tumor growth inhibition |
| MOLM-13 | 25 mg/kg/day | Significant tumor regression |
| MV4-11 | 10 mg/kg/day | Tumor growth suppression |
| MV4-11 | 25 mg/kg/day | Significant tumor shrinkage |
Treatment was administered once daily for 5 days per week for 2 weeks.[4]
Table 4: Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Plasma Half-life (t₁/₂) | ~4.5 hours |
| Volume of Distribution (Vss) | 15.5 ± 4.8 L/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature for this compound and standard laboratory procedures.
In Vitro FLT3 Kinase Assay
This assay determines the direct inhibitory effect of this compound on FLT3 kinase activity.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
-
Materials:
-
Recombinant human FLT3 protein (active)
-
This compound
-
Myelin Basic Protein (MBP) or a specific peptide substrate for FLT3
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in kinase assay buffer to achieve a range of concentrations for IC₅₀ determination.
-
Assay Plate Setup: Add diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant FLT3 enzyme in kinase assay buffer and add it to each well. Incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be near its Km for FLT3 (typically 10-100 µM). Add this mixture to each well to start the reaction and incubate for 60-120 minutes at room temperature.
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to kinase activity.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of AML cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Cell Lines: MOLM-13 and MV4-11 (human AML cell lines with FLT3-ITD mutation).
-
Procedure:
-
Cell Seeding: Seed MOLM-13 or MV4-11 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in their respective culture media.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GC₅₀) by plotting the percentage of cell viability against the drug concentration.
-
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This assay confirms that this compound induces apoptosis in AML cells.
-
Principle: Caspase-3 is a key executioner caspase in apoptosis. Its activation involves cleavage of the pro-caspase into active fragments. Western blotting with an antibody specific to the cleaved form of caspase-3 detects this activation.
-
Procedure:
-
Cell Treatment: Treat MOLM-13 and MV4-11 cells with various concentrations of this compound for 48 hours.[1]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: An increase in the signal for cleaved caspase-3 indicates the induction of apoptosis.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Cell Lines: MOLM-13 or MV4-11 cells.
-
Procedure:
-
Tumor Implantation: Subcutaneously implant MOLM-13 or MV4-11 cells into the flanks of the mice.[1]
-
Tumor Growth: Allow the tumors to grow to a size of approximately 100-200 mm³.[1]
-
Treatment:
-
Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Safety and Toxicology
In the in vivo efficacy studies, this compound was well-tolerated, with little (3%) or no body weight loss observed in the treated nude mice during the observation periods.[4] This suggests a favorable acute toxicity profile at therapeutically effective doses. However, comprehensive toxicology studies are necessary for further clinical development.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of FLT3 kinase with significant anti-tumor activity in in vitro and in vivo models of FLT3-driven AML.[1][2][3] Its mechanism of action, involving the inhibition of the FLT3/STAT5 signaling pathway and subsequent induction of apoptosis, is well-defined.[1][2][3] Furthermore, this compound exhibits favorable pharmacokinetic properties in rats, supporting its potential for clinical development.[1] The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a promising therapeutic agent for AML.
References
The Structure-Activity Relationship of BPR1J-097: A Technical Guide for FLT3 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for BPR1J-097, a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). This compound belongs to a class of 3-phenyl-1H-5-pyrazolylamine derivatives and has demonstrated significant potential in the context of acute myeloid leukemia (AML), where FLT3 mutations are a key driver of the disease. This document summarizes the quantitative inhibitory data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) Data
This compound, with the chemical name N1-(3-3-[(phenylsulphonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino) benzamide, has been identified as a highly potent FLT3 inhibitor. The core scaffold for this series of compounds is 3-phenyl-1H-5-pyrazolylamine. SAR studies on this scaffold have revealed key structural features that govern its inhibitory activity against FLT3.
A critical finding from the SAR studies is the preference for a sulphonamide pharmacophore at the meta-position of the phenyl ring. Replacement of this sulphonamide group with a urea (B33335) group resulted in a significant decrease in cellular potency.
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Compound | Target Kinase | IC50 (nM) |
| This compound | FLT3 (Wild-Type) | 11 ± 7 |
| This compound | FLT3-ITD | 1 - 10 |
| This compound | FLT3-D835Y | ~1-10 |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Compound | Cell Line | Genotype | GC50 (nM) |
| This compound | MOLM-13 | FLT3-ITD | 21 ± 7 |
| This compound | MV4-11 | FLT3-ITD | 46 ± 14 |
Table 3: Selectivity Profile of this compound
| Compound | Kinase | % Inhibition at 1 µM |
| This compound | FLT1 (VEGFR1) | 59 |
| This compound | KDR (VEGFR2) | 91 |
Experimental Protocols
This section details the methodologies for the key experiments cited in the SAR studies of this compound.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant FLT3 kinase
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Reaction Setup: To each well of the assay plate, add the test compound, recombinant FLT3 kinase, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response curves using non-linear regression.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MOLM-13 or MV4-11 cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well).
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Data Analysis: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The GC50 (50% growth inhibition concentration) values are determined by analyzing the dose-response relationship.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, providing insight into the inhibition of signaling pathways.
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Treat MOLM-13 or MV4-11 cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the FLT3 signaling pathway, the experimental workflow for SAR studies, and the procedure for a kinase inhibition assay.
In-Depth Technical Guide to the Synthesis of BPR1J-097 and its Analogs: A Comprehensive Resource for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and biological context of BPR1J-097, a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, and its structural analogs. This document furnishes comprehensive experimental protocols, quantitative data summaries, and visual representations of synthetic pathways and relevant biological signaling cascades to facilitate research and development in the field of oncology, particularly for acute myeloid leukemia (AAML).
Introduction
Activating mutations in the FMS-like tyrosine kinase-3 (FLT3) receptor are a significant driver in the pathogenesis of acute myeloid leukemia (AML). This has spurred the development of targeted FLT3 inhibitors as a promising therapeutic strategy. This compound and its analogs have emerged as potent and selective inhibitors of FLT3, demonstrating significant anti-tumor activity in preclinical models. This guide serves as a centralized resource for the chemical synthesis and biological evaluation of these promising compounds.
Core Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs is centered around a 3-phenyl-1H-pyrazol-5-amine core. The general synthetic strategy involves the construction of this core followed by the introduction of various substituents to explore the structure-activity relationship (SAR).
General Synthetic Workflow
The following diagram illustrates the generalized synthetic route employed for the creation of this compound and its analogs.
Caption: Generalized workflow for the synthesis of this compound and its analogs.
Experimental Protocols
Detailed experimental procedures for the synthesis of key intermediates and final compounds are provided below.
Synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine
To a solution of 3-(3-nitrophenyl)propenenitrile in ethanol, hydrazine hydrate (B1144303) is added, and the mixture is refluxed. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the 3-(3-nitrophenyl)-1H-pyrazol-5-amine intermediate.
Synthesis of N-(3-(5-amino-1H-pyrazol-3-yl)phenyl)benzenesulfonamide
The 3-(3-aminophenyl)-1H-pyrazol-5-amine intermediate is dissolved in pyridine, and benzenesulfonyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by chromatography to afford the desired product.
Synthesis of this compound (Final Step)
N-(3-(5-amino-1H-pyrazol-3-yl)phenyl)benzenesulfonamide and 4-(4-methylpiperazin-1-yl)benzoic acid are dissolved in DMF. A coupling agent such as HATU and a base like DIPEA are added, and the mixture is stirred at room temperature. After completion of the reaction, the product is isolated and purified by preparative HPLC to give this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a selection of its analogs.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | IC50 (FLT3, nM) | GC50 (MOLM-13, nM) | GC50 (MV4-11, nM) |
| This compound | C27H28N6O3S | 532.62 | 65 | 1-10 | 21 ± 7 | 46 ± 14 |
| Analog 1 (Urea) | C28H30N8O2 | 510.60 | 72 | ~25 | 3.4 ± 1.5 | 2.8 ± 1.2 |
| Analog 2 (Carbamate) | C29H31N7O4 | 557.61 | 68 | 15 | 35 ± 5 | 52 ± 9 |
Biological Activity and Signaling Pathway
This compound exerts its anti-leukemic effects by inhibiting the FLT3 signaling pathway. The constitutive activation of FLT3 leads to the phosphorylation of downstream targets, including STAT5, which is crucial for the proliferation and survival of AML cells. This compound effectively blocks this phosphorylation cascade.[1]
FLT3 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the FLT3 signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the FLT3 signaling pathway by this compound.
Conclusion
This technical guide provides a comprehensive resource for the synthesis of this compound and its analogs. The detailed protocols, quantitative data, and pathway diagrams are intended to support further research and development of this promising class of FLT3 inhibitors for the treatment of acute myeloid leukemia. The modular nature of the synthesis allows for the generation of diverse analogs, which will be crucial for optimizing the pharmacological properties and overcoming potential drug resistance.
References
BPR1J-097: A Technical Guide to its Biological Activity and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-097 is a novel, potent, and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a key driver in the pathogenesis of acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the biological activity, therapeutic targets, and underlying mechanisms of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The guide details its inhibitory activity against wild-type and mutated FLT3, its effects on downstream signaling pathways, its anti-proliferative and pro-apoptotic activity in AML cells, and its in vivo efficacy in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Activating mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are one of the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival. Consequently, FLT3 has emerged as a critical therapeutic target for AML. This compound is a novel compound designed to specifically inhibit FLT3 kinase activity, offering a promising therapeutic strategy for FLT3-mutated AML.[1][2][3]
Biological Target Profile
The primary biological target of this compound is the FLT3 receptor tyrosine kinase.[1] It exhibits potent inhibitory activity against both wild-type FLT3 (FLT3-WT) and its oncogenic mutants, including FLT3-ITD and the FLT3-D835Y point mutation.[1][3]
Kinase Inhibition Profile
This compound demonstrates high selectivity for FLT3 kinase. While it shows potent inhibition of FLT3, its activity against other related kinases, such as vascular endothelial growth factor receptor 1 (VEGFR1 or FLT1) and vascular endothelial growth factor receptor 2 (VEGFR2 or KDR), is significantly weaker.[4]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FLT3-WT | 1 - 10 |
| FLT3-ITD | 1 - 10 |
| FLT3-D835Y | 1 - 10 |
| FLT1 (VEGFR1) | 211 |
| KDR (VEGFR2) | 129 |
Data compiled from multiple sources. The IC50 for FLT3 variants was reported as a range.[1][2]
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This inhibition blocks the autophosphorylation of the FLT3 receptor, a critical step in the activation of its downstream signaling pathways.
Inhibition of Downstream Signaling
The constitutive activation of FLT3 in AML leads to the phosphorylation and activation of several downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 (pSTAT5) translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound effectively inhibits the phosphorylation of FLT3, which in turn prevents the activation of STAT5.[1][2]
In Vitro Biological Activity
Anti-proliferative Activity
This compound demonstrates potent anti-proliferative effects in AML cell lines that are dependent on FLT3 signaling. The growth of cell lines harboring FLT3-ITD mutations, such as MOLM-13 and MV4-11, is significantly inhibited by this compound. In contrast, cell lines that are not dependent on FLT3 signaling are much less sensitive to the compound, indicating its specificity.[1]
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
GC50: 50% growth inhibition concentration.[1][2]
Induction of Apoptosis
By inhibiting the pro-survival signaling cascade mediated by FLT3, this compound effectively induces apoptosis (programmed cell death) in FLT3-driven AML cells.[1][2]
In Vivo Efficacy
Preclinical studies using murine xenograft models of human AML have demonstrated the in vivo efficacy of this compound. The compound exhibits favorable pharmacokinetic properties and leads to dose-dependent tumor growth inhibition and even tumor regression in animals bearing FLT3-driven AML tumors.[1][2]
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against FLT3 kinase.
-
Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
-
Recombinant human FLT3 kinase is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a specified time (e.g., 1 hour) at room temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (MTS Assay)
-
Objective: To determine the 50% growth inhibition concentration (GC50) of this compound in AML cell lines.
-
Procedure:
-
AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound or vehicle control.
-
Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance at 490 nm is measured using a plate reader. The absorbance is proportional to the number of viable cells.
-
GC50 values are calculated from the dose-response curves.
-
Western Blot Analysis for Phospho-FLT3 and Phospho-STAT5
-
Objective: To assess the effect of this compound on the phosphorylation of FLT3 and STAT5 in AML cells.
-
Procedure:
-
AML cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Murine Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Procedure:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of human AML cells (e.g., MOLM-13).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Conclusion
This compound is a highly potent and selective FLT3 inhibitor with significant anti-leukemic activity in preclinical models of AML. Its mechanism of action involves the direct inhibition of FLT3 kinase activity and the subsequent blockade of the pro-survival STAT5 signaling pathway, leading to cell cycle arrest and apoptosis in FLT3-dependent cancer cells. The promising in vitro and in vivo data suggest that this compound warrants further investigation as a potential therapeutic agent for the treatment of AML, particularly in patients with FLT3 mutations. This technical guide provides a foundational understanding of this compound's biological activities and a framework for future research and development efforts.
References
- 1. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BPR1J-097 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of BPR1J-097, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in Acute Myeloid Leukemia (AML) cell lines. Detailed protocols for assessing cell viability, apoptosis, and target engagement are provided, along with expected outcomes based on published data.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy often characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and survival.[1] this compound is a novel small molecule inhibitor that has demonstrated potent and selective inhibitory activity against FLT3.[2][3] This document outlines the in vitro assays to characterize the effects of this compound on AML cells, particularly those harboring FLT3-ITD (internal tandem duplication) mutations.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the FLT3 kinase domain. In AML cells with activating FLT3 mutations, this leads to the inhibition of FLT3 autophosphorylation and the subsequent suppression of downstream signaling pathways critical for leukemic cell survival and proliferation, most notably the STAT5 pathway.[2][3] This inhibition of pro-survival signaling ultimately triggers apoptosis in FLT3-dependent AML cells.[2][3]
Caption: this compound inhibits FLT3-ITD signaling.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in FLT3-ITD positive AML cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
| FLT3-ITD | 1-10 |
Data compiled from multiple sources.[1][2][3]
Table 2: Growth Inhibition of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
| RS4;11 | FLT3-WT | >1000 |
| U937 | FLT3-WT | >1000 |
GC50 (50% growth inhibition concentration) values were determined after 48-72 hours of treatment.[2][3]
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MOLM-13 (FLT3-ITD positive)
-
MV4-11 (FLT3-ITD positive)
-
-
Culture Medium:
-
MOLM-13: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain cell densities between 1 x 10^5 and 1 x 10^6 viable cells/mL.[4]
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of AML cells, which is an indicator of cell viability.
-
Materials:
-
AML cells (MOLM-13, MV4-11)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GC50 value.
-
Caption: MTT cell viability assay workflow.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
AML cells treated with this compound for 48 hours
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Harvest 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Caption: Annexin V/PI apoptosis assay workflow.
Western Blot Analysis for FLT3 and STAT5 Phosphorylation
This protocol is to assess the inhibition of FLT3 and its downstream target STAT5 phosphorylation.
-
Materials:
-
AML cells treated with this compound for 2 hours
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat AML cells with various concentrations of this compound for 2 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis.
-
Expected Results
-
Cell Viability: A dose-dependent decrease in the viability of MOLM-13 and MV4-11 cells is expected, with GC50 values in the nanomolar range.[2][3]
-
Apoptosis: Treatment with this compound is expected to induce a significant increase in the percentage of apoptotic cells (Annexin V-positive) in a dose-dependent manner. The emergence of cleaved caspase-3 can also be observed by Western blot.[2][3]
-
Western Blot: A dose-dependent decrease in the phosphorylation of both FLT3 and STAT5 should be observed in MOLM-13 and MV4-11 cells treated with this compound.[3] Total protein levels of FLT3 and STAT5 should remain relatively unchanged.
References
Application Notes and Protocols for BPR1J-097 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-097 is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] Preclinical studies have demonstrated its efficacy in inhibiting FLT3 signaling and inducing apoptosis in AML cells harboring FLT3 internal tandem duplication (ITD) mutations.[1][3] This document provides detailed application notes and protocols for designing and conducting animal model studies to evaluate the in vivo efficacy of this compound. The protocols are based on established methodologies using AML xenograft models.
Introduction
Activating mutations in FLT3 are a significant driver in the pathogenesis of AML, making it a key therapeutic target.[1][4] this compound has been identified as a novel small molecule inhibitor of FLT3.[1] In vitro studies have shown that this compound effectively inhibits the proliferation of FLT3-dependent AML cell lines, such as MOLM-13 and MV4-11, with 50% growth inhibition concentrations (GC50s) of 21±7 nM and 46±14 nM, respectively.[1][2] The compound has been shown to suppress the phosphorylation of FLT3 and its downstream effector, STAT5, leading to the induction of apoptosis in these cells.[1][3] Animal xenograft models are crucial for evaluating the in vivo anti-tumor activity and pharmacokinetic properties of this compound.[2]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | FLT3 Mutation Status | This compound GC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | 21 ± 7 | [1][2] |
| MV4-11 | FLT3-ITD | 46 ± 14 | [1][2] |
| RS4;11 | FLT3 wild-type | > 1000 | |
| U937 | FLT3 wild-type | > 1000 | |
| K562 | FLT3 wild-type | > 1000 |
In Vivo Efficacy of this compound in AML Xenograft Models
| Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| MOLM-13 Xenograft | This compound (10 mg/kg, i.v.) | Significant inhibition | [2] |
| MOLM-13 Xenograft | This compound (25 mg/kg, i.v.) | Tumor growth cessation and regression | [2] |
| MV4-11 Xenograft | This compound (10 mg/kg, i.v.) | Significant suppression | [2] |
| MV4-11 Xenograft | This compound (25 mg/kg, i.v.) | Significant suppression | [2] |
Signaling Pathway
This compound targets the constitutively active FLT3 receptor, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of AML cells. The primary mechanism involves the inhibition of FLT3 autophosphorylation and the subsequent suppression of STAT5 phosphorylation.
Caption: this compound inhibits the FLT3 signaling pathway.
Experimental Protocols
AML Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using FLT3-ITD positive AML cell lines (MOLM-13 or MV4-11).
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Ensure cells are in the exponential growth phase before implantation.
-
Cell Preparation: Harvest cells and determine viability using a trypan blue exclusion assay. Resuspend cells in sterile PBS or culture medium at a concentration of 5-10 x 10^7 cells/mL. For enhanced tumor formation, cells can be mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound in a suitable vehicle. Administer this compound intravenously (i.v.) at the desired doses (e.g., 10 and 25 mg/kg) according to the planned schedule (e.g., daily for 5 days, followed by a 2-day break, for two cycles).[2] The control group should receive the vehicle alone.
-
Endpoint: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This protocol is for assessing the inhibition of FLT3 and STAT5 phosphorylation in tumor tissues.
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Apoptosis Assay by Annexin V Staining
This protocol is for evaluating the induction of apoptosis in AML cells treated with this compound in vitro.
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MOLM-13 or MV4-11 cells with various concentrations of this compound for a specified time (e.g., 48 hours).[2]
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols: BPR1J-097 in Murine Xenograft Models
A comprehensive search for the compound "BPR1J-097" in the context of murine xenograft models did not yield any specific results. The scientific literature readily available through public databases does not appear to contain studies detailing its dosage, administration, or efficacy in such preclinical cancer models.
Therefore, the following application notes and protocols are provided as a generalized framework based on common practices for evaluating novel therapeutic agents in murine xenograft models. Researchers would need to adapt these protocols based on the specific characteristics of this compound, which would first require preliminary in vitro and in vivo toxicological and pharmacokinetic studies.
I. General Considerations for a Novel Compound in Murine Xenograft Models
Before initiating efficacy studies in murine xenograft models, a thorough understanding of the investigational drug's properties is crucial. This includes its mechanism of action, solubility, stability, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
In Vitro Characterization:
Prior to in vivo studies, the cytotoxic and/or cytostatic effects of this compound should be determined against a panel of human cancer cell lines. This data will inform the selection of appropriate cell lines for xenograft establishment and provide a preliminary indication of effective concentration ranges.
Maximum Tolerated Dose (MTD) Study:
An MTD study is essential to determine the highest dose of this compound that can be administered to mice without causing unacceptable levels of toxicity. This study typically involves dose escalation in a small cohort of non-tumor-bearing mice, with close monitoring of clinical signs, body weight, and potential organ-specific toxicities.
Pharmacokinetic (PK) Analysis:
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing an effective dosing regimen. PK studies in mice will determine key parameters such as bioavailability, half-life, and peak plasma concentration, which will guide the dosing frequency and route of administration.
II. Experimental Protocols (Generalized)
The following protocols outline a standard workflow for a murine xenograft study. These would need to be specifically tailored once the fundamental properties of this compound are established.
Cell Culture and Xenograft Tumor Establishment
Objective: To establish subcutaneous tumors in immunodeficient mice using a human cancer cell line.
Materials:
-
Selected human cancer cell line
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other appropriate extracellular matrix)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice)
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel at a predetermined concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Dosing and Treatment
Objective: To administer this compound to tumor-bearing mice and monitor its effect on tumor growth.
Materials:
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
-
Dosing apparatus (e.g., oral gavage needles, syringes for injection)
-
Calipers for tumor measurement
-
Scale for weighing mice
Protocol:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to the dose, route (e.g., oral, intraperitoneal, intravenous), and schedule determined from MTD and PK studies.
-
Administer the vehicle alone to the control group using the same schedule and route.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (defined by a predetermined tumor volume endpoint or signs of morbidity), euthanize the mice and excise the tumors for further analysis.
III. Data Presentation (Hypothetical)
The following tables are examples of how quantitative data from a murine xenograft study of this compound could be presented.
Table 1: Hypothetical Anti-Tumor Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | X mg/kg, daily | 500 ± 75 | 66.7 |
| This compound | Y mg/kg, twice weekly | 800 ± 100 | 46.7 |
Table 2: Hypothetical Body Weight Changes in Mice Treated with this compound
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound (X mg/kg) | 20.3 ± 0.4 | 19.8 ± 0.5 | -2.5 |
| This compound (Y mg/kg) | 20.6 ± 0.5 | 20.4 ± 0.6 | -1.0 |
IV. Visualization of Experimental Workflow and Signaling Pathways (Hypothetical)
As the mechanism of action of this compound is unknown, a generic signaling pathway cannot be provided. However, a generalized experimental workflow can be visualized.
Caption: A generalized workflow for a murine xenograft study.
To provide a detailed and accurate application note for this compound, specific preclinical data for this compound is required. Researchers are strongly encouraged to perform the necessary preliminary studies to characterize the compound's properties before embarking on large-scale efficacy studies in animal models.
Application Notes and Protocols for BPR1J-097
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-097 is a potent and novel inhibitor of Fms-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO). It also outlines its mechanism of action and provides a general experimental workflow for in vitro studies.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound Hydrochloride | [1] |
| Target | FLT3 | [1] |
| Molecular Formula | C27H29ClN6O3S | [1] |
| Molecular Weight | 553.08 g/mol | [1] |
| Purity | 99.20% | [1] |
| IC50 (FLT3 Kinase Activity) | 1-10 nM | [2] |
Solubility and Preparation in DMSO
This compound Hydrochloride demonstrates good solubility in DMSO, facilitating the preparation of stock solutions for in vitro assays.
| Parameter | Value | Method | Reference |
| Solubility in DMSO | 6 mg/mL | Ultrasonic & Warming | [1] |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound Hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound Hydrochloride needed. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 553.08 g/mol = 5.53 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound Hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound:
-
Ensure complete dissolution: Visually inspect the solution to ensure that all the powder has completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of FLT3 kinase.[2] In certain hematological malignancies, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[3] this compound exerts its therapeutic effect by inhibiting the phosphorylation of FLT3 and its downstream signaling targets, such as the Signal Transducer and Activator of Transcription 5 (STAT5).[4][5] This inhibition leads to the induction of apoptosis in cancer cells driven by FLT3 mutations.[2]
Caption: this compound inhibits the FLT3 signaling pathway.
Experimental Workflow for In Vitro Evaluation
The following workflow provides a general framework for assessing the in vitro activity of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Protocol: Cell Viability Assay (MTT)
Materials:
-
FLT3-mutated AML cell line (e.g., MV4-11)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add the different concentrations of this compound to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GC50 (50% growth inhibition concentration) value.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle DMSO with care in a well-ventilated area.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of p-FLT3 Inhibition by BPR1J-097 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3, often resulting from mutations like internal tandem duplications (ITD), is a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1] BPR1J-097 is a novel and potent small-molecule inhibitor of FLT3 kinase.[2][3][4] It effectively suppresses the proliferation of FLT3-driven AML cells by inhibiting the autophosphorylation of FLT3 and its downstream signaling pathways.[2][5] This application note provides a comprehensive protocol for utilizing Western blot to analyze the phosphorylation status of FLT3 (p-FLT3) in cell lines following treatment with this compound, a critical method for evaluating the inhibitor's efficacy.
Signaling Pathway and Mechanism of Action
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[1] This autophosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1] In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth. This compound is an ATP-competitive inhibitor that binds to the kinase domain of FLT3, preventing its autophosphorylation and thereby blocking the initiation of these downstream signaling cascades.[2]
Quantitative Data Summary
The following table provides a summary of the quantitative parameters for the Western blot protocol.
| Parameter | Recommended Value/Range | Notes |
| Cell Culture & Treatment | ||
| Cell Seeding Density | 1 x 10^6 cells/mL | Optimized for suspension cell lines like MV4-11 or MOLM-14.[6] |
| This compound Concentration | 0, 10, 50, 100 nM | A dose-response experiment is recommended.[2] |
| Treatment Duration | 2 hours | Effective inhibition of p-FLT3 is observed at this time point.[2][7] |
| Protein Extraction & Quantification | ||
| Lysis Buffer Volume | 100 µL per 1-2 x 10^6 cells | Ensure complete cell lysis.[6] |
| Protein Loading per Lane | 20-30 µg | Ensure sufficient protein for detection.[6] |
| Antibody Dilutions | ||
| Primary Antibody (p-FLT3) | 1:1000 | e.g., Phospho-FLT3 (Tyr591) Antibody.[6] |
| Primary Antibody (Total FLT3) | 1:1000 | Used as a loading control for the target protein. |
| Loading Control (e.g., GAPDH) | 1:1000 - 1:10000 | Normalize for protein loading. |
| Secondary Antibody | 1:5000 | HRP-conjugated anti-rabbit or anti-mouse IgG.[6] |
| Incubation Times | ||
| Blocking | 1 hour at room temperature | |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Incubation | 1 hour at room temperature |
Experimental Protocol
This protocol is optimized for cell lines with endogenous or mutated FLT3, such as MV4-11 or MOLM-13 cells.
Materials and Reagents
-
Cell Lines: MV4-11 (FLT3-ITD positive) or other suitable cell lines.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052).
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors is recommended for phosphorylated proteins.[8][9] A suitable recipe includes 50mM Tris-HCl (pH 7.8), 150mM NaCl, 0.5% NP-40, supplemented with freshly added protease and phosphatase inhibitor cocktails.[10]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Sample Buffer: 4x Laemmli buffer.
-
Gels: 4-12% Bis-Tris precast gels or hand-poured polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine based transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes. PVDF is recommended for stripping and reprobing.[11]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent due to the presence of phosphoproteins which can increase background.[8][12]
-
Wash Buffer: TBST.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Seed cells at a density of 1 x 10^6 cells/mL.[6]
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 2 hours.[2][7] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.[6]
-
Wash the cell pellet once with ice-cold PBS.[6]
-
Resuspend the pellet in ice-cold lysis buffer (100 µL per 1-2 x 10^6 cells) supplemented with protease and phosphatase inhibitors.[6][10]
-
Incubate on ice for 30 minutes with periodic vortexing.[6]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[6]
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x SDS-PAGE sample buffer to each lysate and boil at 95°C for 5 minutes.[6]
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.[6]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Destain the membrane with TBST.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6][16]
-
The following day, wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate and apply it to the membrane.
-
Capture the signal using a digital imaging system.
-
For analysis of total FLT3 and a loading control, the membrane can be stripped and reprobed.
-
Stripping and Reprobing (Optional)
-
After imaging for p-FLT3, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature or a more stringent buffer for 30 minutes at 50°C.[17]
-
Wash the membrane extensively with TBST.
-
Block the membrane again for 1 hour in 5% BSA/TBST.
-
Proceed with the immunodetection protocol starting from the primary antibody incubation step for total FLT3 and then for the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. stratech.co.uk [stratech.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-FLT3 (Tyr591) Polyclonal Antibody (PA5-105884) [thermofisher.com]
- 15. Phospho-FLT3 (Tyr591) (54H1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-FLT3 (Tyr591) Antibody (#3461) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Cell Viability Assay with BPR1J-097 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a potent and novel Fms-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in Acute Myeloid Leukemia (AML) cell lines harboring FLT3 mutations.[1][2][3] This document provides detailed application notes and experimental protocols for assessing cell viability following treatment with this compound. The methodologies described herein are essential for determining the cytotoxic and anti-proliferative efficacy of this compound in a laboratory setting.
Mechanism of Action of this compound
This compound functions as a small molecule inhibitor of FLT3 kinase activity.[1][2] Activating mutations of FLT3 are a significant driver in the pathogenesis of AML.[2][3][4] this compound effectively suppresses the autophosphorylation of FLT3 and the subsequent phosphorylation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] The constitutive activation of the FLT3-STAT5 signaling pathway is crucial for the expansion and survival of leukemic cells.[1] By inhibiting this pathway, this compound triggers apoptosis (programmed cell death) in FLT3-driven cancer cells.[1][2]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through various in vitro assays. The following tables summarize the key potency and growth inhibition data for this compound in relevant AML cell lines.
Table 1: Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) | Cell Line Context |
| FLT3 Kinase Activity | 1 - 10 | Biochemical Assay |
| FLT3-ITD Phosphorylation | ~10 | MOLM-13 & MV4-11 Cells |
| STAT5 Phosphorylation | ~1 | MOLM-13 & MV4-11 Cells |
Data sourced from studies on FLT3-driven AML cells.[1]
Table 2: Growth Inhibition by this compound
| Cell Line | GC50 (nM) | Description |
| MOLM-13 | 21 ± 7 | Human AML cell line with FLT3-ITD mutation |
| MV4-11 | 46 ± 14 | Human AML cell line with FLT3-ITD mutation |
GC50 (50% growth inhibition concentration) values were determined following treatment with this compound.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the FLT3 signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits FLT3, blocking STAT5 phosphorylation and promoting apoptosis.
Experimental Protocols
Two standard and reliable methods for assessing cell viability following this compound treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5][7]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Appropriate cell culture medium and serum
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate in a humidified incubator (37°C, 5% CO2) for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay for this compound treatment.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[9][10] The assay generates a luminescent "glow-type" signal produced by luciferase, which is proportional to the amount of ATP.[9]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates (suitable for luminescence measurement)
-
Appropriate cell culture medium and serum
-
Luminometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and equilibrate the lyophilized substrate to room temperature before reconstitution.[11]
-
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.
-
Include control wells with medium only for background measurement.[12]
-
Incubate for 24 hours (37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Workflow for CellTiter-Glo® Assay
Caption: Workflow of the CellTiter-Glo® assay for this compound treatment.
Data Analysis and Interpretation
For both assays, the cell viability can be expressed as a percentage relative to the vehicle-treated control cells.
-
Calculation:
-
% Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Control Cells) x 100
-
-
IC50/GC50 Determination:
-
The results can be plotted on a dose-response curve (e.g., using GraphPad Prism or similar software) with the log of the this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
A non-linear regression analysis can then be used to calculate the IC50 or GC50 value, which represents the concentration of this compound required to inhibit 50% of cell growth or viability.
-
The provided protocols and application notes offer a comprehensive guide for researchers to effectively assess the impact of this compound on cell viability. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs and available equipment. The MTT assay is a cost-effective and widely used method, while the CellTiter-Glo® assay offers higher sensitivity and a simpler "add-mix-measure" format, making it well-suited for high-throughput screening.[9] Consistent and careful execution of these protocols will yield reliable and reproducible data on the anti-cancer efficacy of this compound.
References
- 1. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. experiments.springernature.com [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. benchchem.com [benchchem.com]
Application of BPR1J-097 in Hematological Malignancies: A Focus on Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
BPR1J-097 is a novel, potent, and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are significant drivers in the pathogenesis of Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival. This compound targets this pathway, offering a promising therapeutic strategy for FLT3-driven hematological malignancies.
Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting the kinase activity of both wild-type and mutated FLT3.[3] This inhibition blocks the downstream signaling cascade, primarily the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] The suppression of the FLT3/STAT5 signaling pathway ultimately leads to the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.[1][4]
Preclinical Efficacy in Acute Myeloid Leukemia (AML)
Extensive preclinical studies have demonstrated the potent anti-leukemic activity of this compound in AML models. In vitro, this compound has shown significant inhibitory effects on FLT3 kinase activity and the proliferation of FLT3-ITD positive AML cell lines.[1] In vivo studies using murine xenograft models of human AML have further confirmed its efficacy, with this compound demonstrating dose-dependent tumor growth inhibition and even regression.[1][2]
Application in Other Hematological Malignancies
While the primary focus of published research on this compound has been on its application in AML, its mechanism of action suggests potential utility in other hematological malignancies where FLT3 signaling may play a role. However, based on a comprehensive review of the available literature, there is currently a lack of significant preclinical or clinical data on the application of this compound in other hematological malignancies such as Acute Lymphoblastic Leukemia (ALL), Chronic Lymphocytic Leukemia (CLL), lymphomas, or multiple myeloma. One study showed weak inhibition of the ALL cell line RSV4;11 by this compound.[4] Further research is warranted to explore the potential of this compound in these other disease contexts.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in AML models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Genotype | Value | Reference |
| FLT3 Kinase IC₅₀ | - | - | 1 - 10 nM | [1] |
| Growth Inhibition GC₅₀ | MOLM-13 | FLT3-ITD (heterozygous) | 21 ± 7 nM | [1] |
| MV4-11 | FLT3-ITD (homozygous) | 46 ± 14 nM | [1] | |
| U937 | FLT3-negative | >20,000 nM | [4] | |
| K562 | FLT3-negative | >20,000 nM | [4] | |
| RSV4;11 (ALL) | Wild-Type FLT3 | 9400 ± 700 nM | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in AML Xenograft Models
| Model | Treatment | Outcome | Reference |
| MOLM-13 Murine Xenograft | This compound | Significant dose-dependent tumor regression | [4] |
| MV4-11 Murine Xenograft | This compound | Complete tumor elimination after two treatment cycles | [4] |
Experimental Protocols
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on FLT3 kinase activity.
Methodology:
-
Utilize a recombinant human FLT3 enzyme.
-
Perform the kinase reaction in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay (GC₅₀ Determination)
Objective: To determine the 50% growth inhibition concentration (GC₅₀) of this compound on hematological malignancy cell lines.
Methodology:
-
Seed AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at an appropriate density.
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle-treated control group.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo).
-
Measure the absorbance or fluorescence signal.
-
Calculate the GC₅₀ value by normalizing the data to the vehicle control and fitting to a dose-response curve.
Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of FLT3 and downstream STAT5.
Methodology:
-
Culture FLT3-dependent AML cells (e.g., MV4-11) and treat with various concentrations of this compound for a specified time (e.g., 2 hours).[3]
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: In Vivo Murine Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of AML.
Methodology:
-
Implant human AML cells (e.g., MOLM-13 or MV4-11) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control to the mice via a suitable route (e.g., oral gavage or intravenous injection) according to a predefined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth.
Visualizations
Caption: Mechanism of action of this compound in FLT3-mutated AML cells.
Caption: Workflow for Western Blot analysis of FLT3 pathway inhibition.
Caption: Experimental workflow for in vivo AML xenograft studies.
References
- 1. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Triple-Action Inhibitor Targeting B-Cell Receptor Signaling and BRD4 Demonstrates Preclinical Activity in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
Investigating BPR1J-097 in Combination Therapy for Acute Myeloid Leukemia (AML): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid blasts. A significant subset of AML cases is driven by activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a prime therapeutic target. BPR1J-097 is a novel and potent small-molecule inhibitor of FLT3 kinase.[1][2] This document provides a comprehensive overview of this compound and outlines detailed protocols for investigating its efficacy in combination with other therapeutic agents for the treatment of FLT3-mutated AML. The provided methodologies cover in vitro and in vivo assays to assess synergistic anti-leukemic effects, target modulation, and overall therapeutic potential.
Introduction to this compound
This compound is a selective inhibitor of FLT3 kinase, demonstrating potent activity against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3.[1][2] Activating mutations of FLT3 lead to constitutive activation of downstream signaling pathways, including the STAT5 pathway, which promotes the proliferation and survival of leukemia cells.[1][2][3] this compound has been shown to inhibit FLT3 phosphorylation and downstream STAT5 signaling, inducing apoptosis in FLT3-driven AML cell lines.[2][4][3]
While potent FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance. This has prompted the investigation of combination therapies to enhance efficacy and overcome resistance mechanisms. Rational combination strategies for FLT3 inhibitors in AML include pairing them with standard chemotherapy, epigenetic modulators (e.g., HDAC inhibitors), or inhibitors of other key survival pathways (e.g., BCL-2 inhibitors).
This compound: In Vitro Activity and Kinase Profile
The following tables summarize the reported in vitro activity of this compound as a monotherapy.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FLT3 | 1 - 10 |
| FLT1 (VEGFR1) | 211 |
| KDR (VEGFR2) | 129 |
Data sourced from Lin et al., British Journal of Cancer, 2012.[5]
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
GC50 (50% growth inhibition concentration) values are presented as mean ± standard deviation. Data sourced from Lin et al., British Journal of Cancer, 2012.[1][2]
Rationale for Combination Therapy
The clinical development of FLT3 inhibitors has highlighted the need for combination strategies to improve patient outcomes. A promising approach is the combination of FLT3 inhibitors with histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA). HDAC inhibitors can induce growth arrest and apoptosis in cancer cells and have been shown to synergistically enhance the anti-leukemic effects of FLT3 inhibitors in preclinical models.[6][7][8] For instance, the combination of the related FLT3 inhibitor BPR1J-340 with Vorinostat resulted in synergistic induction of apoptosis in MOLM-13 AML cells.[6][7][8] This provides a strong rationale for investigating this compound in combination with an HDAC inhibitor.
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits the FLT3 receptor, blocking STAT5 phosphorylation and promoting apoptosis.
Caption: A stepwise workflow for evaluating this compound in combination therapy in vitro and in vivo.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound, alone and in combination, on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Vorinostat)
-
MTS reagent
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Add the drug dilutions to the cells. For combination studies, a matrix of concentrations for both drugs should be used.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Record the absorbance at 490 nm using a microplate reader.[10][11][12]
-
Calculate cell viability as a percentage relative to vehicle-treated control cells and determine GC50 values. Synergy can be calculated using the Bliss independence model or Chou-Talalay method.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in AML cells following treatment.
Materials:
-
AML cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates and treat with the desired concentrations of this compound and/or the combination agent for 48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Target Modulation
This protocol is for assessing the inhibition of FLT3 and downstream signaling pathways.
Materials:
-
AML cell lines
-
This compound and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Primary antibodies: anti-p-FLT3, anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., β-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat AML cells with this compound and/or the combination agent for 2-4 hours for signaling studies or 48 hours for apoptosis marker analysis.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[15][16]
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[16]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[15][16]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL reagent and an imaging system.
In Vivo AML Xenograft Model
This protocol is for evaluating the in vivo anti-tumor efficacy of this compound in combination therapy.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
FLT3-ITD positive AML cell line (e.g., MOLM-13 or MV4-11)
-
This compound and combination agent formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously or intravenously inject immunodeficient mice with 5-10 x 10^6 AML cells.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³ for subcutaneous models) or for disease engraftment to be confirmed (for systemic models).[5][17]
-
Randomize mice into treatment groups: Vehicle, this compound alone, combination agent alone, and this compound plus the combination agent.
-
Administer treatments as per the determined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing from the original this compound study was 10 and 25 mg/kg, i.v., once daily for 5 days a week for 2 weeks.[5]
-
Monitor tumor volume and body weight twice weekly.[5]
-
At the end of the study, euthanize the mice and collect tumors and/or bone marrow for further analysis (e.g., Western blot, immunohistochemistry).
-
For survival studies, monitor mice until they meet predefined endpoints.
Conclusion
This compound is a potent FLT3 inhibitor with promising preclinical activity in AML. The provided rationale and detailed protocols offer a robust framework for investigating the therapeutic potential of this compound in combination with other agents. Such studies are crucial for developing more effective and durable treatment strategies for patients with FLT3-mutated AML.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. broadpharm.com [broadpharm.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Combination screening in vitro identifies synergistically acting KP372-1 and cytarabine against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
Application Notes and Protocols for Preclinical Administration of BPR1J-097
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel, potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making FLT3 a key therapeutic target.[1][2][3] Preclinical studies have demonstrated that this compound exhibits potent in vitro and in vivo anti-tumor activity against AML cells driven by FLT3 mutations.[1][2][3] These application notes provide detailed protocols for the preclinical administration of this compound in murine xenograft models of AML, based on published research.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in AML Xenograft Models
| Animal Model | Cell Line | Administration Route | Dosage (mg/kg) | Treatment Schedule | Outcome |
| Nude Mice | MOLM-13 | Intravenous (i.v.) | 10 | Two cycles | Dose-dependent tumor growth inhibition |
| Nude Mice | MOLM-13 | Intravenous (i.v.) | 25 | Two cycles | Tumor growth cessation |
| Nude Mice | MV4-11 | Intravenous (i.v.) | 10 | Two cycles | Dose-dependent tumor growth reduction |
| Nude Mice | MV4-11 | Intravenous (i.v.) | 25 | Two cycles | Complete tumor elimination |
Source: Lin WH, et al., Br J Cancer, 2012.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Clearance (CL) | 102.4 ± 9.8 | ml min⁻¹ per kg |
| Volume of distribution at steady state (Vss) | 15.5 ± 4.8 | l kg⁻¹ |
| Apparent plasma half-life | ~4.5 | h |
Source: Lin WH, et al., Br J Cancer, 2012.[1]
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment in AML Murine Xenograft Models
Objective: To evaluate the dose-dependent anti-tumor efficacy of this compound in mouse xenograft models of human AML.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS or as specified by the manufacturer)
-
MOLM-13 or MV4-11 human AML cells
-
Immunocompromised mice (e.g., nude mice)
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture MOLM-13 or MV4-11 cells according to standard protocols.
-
Tumor Implantation: Subcutaneously implant MOLM-13 or MV4-11 cells into the flank of nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a size of approximately 100–200 mm³. Monitor tumor volume regularly using calipers (Volume = (length × width²)/2).
-
Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., for 10 mg/kg and 25 mg/kg doses).
-
Administration:
-
Divide mice into treatment and control groups.
-
Administer this compound intravenously at the specified doses (10 or 25 mg/kg).
-
Administer the vehicle solution to the control group.
-
The published study utilized two cycles of treatment. The exact duration of each cycle and the rest period between cycles should be defined based on the experimental design.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly throughout the study.
-
Observe for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound
-
Vehicle for intravenous administration
-
Sprague-Dawley rats (or other suitable strain)
-
Catheters for blood collection
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate rats to the laboratory conditions. If required, surgically implant catheters for ease of blood sampling.
-
Drug Administration: Administer a single intravenous dose of this compound to the rats.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.
Visualizations
Signaling Pathway
Caption: this compound inhibits mutated FLT3, preventing STAT5 activation and inducing apoptosis in AML cells.
Experimental Workflow
Caption: Workflow for assessing the in vivo efficacy of this compound in AML xenograft models.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by BPR1J-097
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1][2][3][4] Constitutive activation of FLT3 by mutations, such as internal tandem duplications (ITD), drives the proliferation and survival of leukemia cells. This compound effectively inhibits FLT3 kinase activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in FLT3-driven AML cells.[1][2][4] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following table summarizes representative data on the induction of apoptosis by this compound in FLT3-ITD positive AML cell lines, MOLM-13 and MV4-11, after 48 hours of treatment. Data is presented as the percentage of cells in different apoptotic stages as determined by Annexin V/PI staining and flow cytometry.
| Cell Line | This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| MOLM-13 | 0 (Control) | 95.2 | 2.5 | 2.3 | 4.8 |
| 1 | 88.7 | 6.8 | 4.5 | 11.3 | |
| 10 | 65.4 | 20.1 | 14.5 | 34.6 | |
| 50 | 42.1 | 35.8 | 22.1 | 57.9 | |
| MV4-11 | 0 (Control) | 94.8 | 3.1 | 2.1 | 5.2 |
| 10 | 85.3 | 8.2 | 6.5 | 14.7 | |
| 50 | 60.1 | 25.4 | 14.5 | 39.9 | |
| 100 | 38.9 | 40.2 | 20.9 | 61.1 |
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis in FLT3-ITD positive AML cells by inhibiting the constitutively active FLT3 receptor. This inhibition blocks the downstream phosphorylation of STAT5, a key signaling molecule for cell survival and proliferation. The disruption of the FLT3-STAT5 signaling axis ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][2][4]
Caption: this compound inhibits FLT3-ITD, leading to apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for analyzing this compound-induced apoptosis using flow cytometry.
Caption: Workflow for this compound apoptosis analysis.
Experimental Protocols
Materials
-
This compound (Stock solution in DMSO)
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well plates
Protocol
1. Cell Seeding and Treatment
1.1. Culture MOLM-13 or MV4-11 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. 1.2. Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/mL in a final volume of 2 mL per well. 1.3. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 nM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration. 1.4. Add the this compound dilutions or vehicle control to the respective wells. 1.5. Incubate the cells for 48 hours at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Staining
2.1. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. 2.2. After the 48-hour incubation, transfer the cells from each well into separate microcentrifuge tubes. 2.3. Centrifuge the cells at 300 x g for 5 minutes at room temperature. 2.4. Carefully aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. 2.5. Centrifuge again at 300 x g for 5 minutes and discard the supernatant. 2.6. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. 2.7. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube. 2.8. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. 2.9. After incubation, add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis
3.1. Analyze the samples on a flow cytometer within one hour of staining. 3.2. Use unstained cells to set the forward and side scatter parameters. 3.3. Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis. 3.4. Acquire at least 10,000 events for each sample. 3.5. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with cold PBS to remove any residual media components.
-
Low Annexin V signal: Check the concentration of calcium in the binding buffer, as Annexin V binding is calcium-dependent.
-
High PI staining in control cells: This may indicate poor cell health. Ensure cells are in the logarithmic growth phase and handle them gently during the procedure.
-
Compensation issues: Always prepare single-stained controls with cells that have undergone apoptosis to ensure proper compensation settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Application Notes and Protocols for Studying FLT3 Signaling Pathways with BPR1J-097
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[1][2][3]
BPR1J-097 is a novel and potent small-molecule inhibitor of FLT3 kinase.[4][5][6][7] It has demonstrated significant inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways and induction of apoptosis in AML cells harboring these mutations.[4][7][8] These application notes provide detailed protocols for utilizing this compound as a tool to investigate FLT3 signaling pathways in a laboratory setting.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Notes |
| FLT3 (Wild-Type) | 11 ± 7 | Potent inhibition of the wild-type kinase. |
| FLT3-ITD | 1 - 10 | Strong inhibition of the constitutively active ITD mutant. |
| FLT3-D835Y | 1 - 10 | Effective against the common TKD mutation. |
| FLT1 (VEGFR1) | >1000 | Weaker inhibitory activity, indicating selectivity for FLT3. |
| KDR (VEGFR2) | >1000 | Weaker inhibitory activity, indicating selectivity for FLT3. |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.[8]
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GC₅₀ (nM) | Notes |
| MOLM-13 | FLT3-ITD | 21 ± 7 | Potent growth inhibition in a cell line dependent on FLT3-ITD signaling. |
| MV4-11 | FLT3-ITD (homozygous) | 46 ± 14 | Significant anti-proliferative effect in another FLT3-ITD driven cell line. |
| RS4;11 | FLT3-Wild Type | >1000 | Weakly inhibited, demonstrating selectivity for FLT3-mutated cells. |
| U937 | FLT3-Wild Type | >1000 | Weakly inhibited, demonstrating selectivity for FLT3-mutated cells. |
| K562 | FLT3-Wild Type | >1000 | Weakly inhibited, demonstrating selectivity for FLT3-mutated cells. |
GC₅₀ (Growth Concentration 50) values represent the concentration of this compound required to inhibit 50% of cell proliferation.[8]
Signaling Pathway Diagram
Caption: The FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
Objective: To maintain healthy cultures of AML cell lines for subsequent experiments.
Materials:
-
MOLM-13 (ATCC® CRL-3272™) or MV4-11 (ATCC® CRL-9591™) cells
-
RPMI-1640 Medium (e.g., Gibco™ 11875093)
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco™ 10082147)
-
Penicillin-Streptomycin (100X) (e.g., Gibco™ 15140122)
-
T-25 or T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-25 or T-75 culture flask.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
For subculturing, add fresh medium to dilute the cell suspension to a starting density of approximately 2 x 10⁵ cells/mL every 2-3 days.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GC₅₀) of this compound.
Materials:
-
MOLM-13 or MV4-11 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well opaque-walled plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed 1 x 10⁴ cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Incubate for 16 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GC₅₀ value by plotting a dose-response curve.
Western Blotting for Phospho-FLT3 and Phospho-STAT5
Objective: To assess the inhibitory effect of this compound on FLT3 and downstream STAT5 phosphorylation.
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells and treat with various concentrations of this compound for 2 hours.
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
In Vitro FLT3 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FLT3 kinase activity.
Note: This is a general protocol. Specific concentrations of enzyme, substrate, and ATP may need to be optimized.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the FLT3 enzyme, the peptide substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
References
- 1. benchchem.com [benchchem.com]
- 2. MV4-11 Cells [cytion.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 5. MOLM-13 – EDITGENE [editxor.com]
- 6. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BPR1J-097 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel FLT3 inhibitor, BPR1J-097. The following information is designed to address common issues, particularly those related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and novel inhibitor of Fms-like tyrosine kinase 3 (FLT3), with an IC50 of 11 nM.[1] Its primary mechanism of action is the inhibition of the FLT3 kinase, which is a major driver in the pathogenesis of Acute Myeloid Leukemia (AML).[2][3] this compound has been shown to inhibit the phosphorylation of FLT3 and its downstream target STAT5, leading to apoptosis in FLT3-driven AML cells.[2][3]
Q2: I've observed a precipitate after adding this compound to my cell culture media. What is the likely cause?
The most probable cause is the low aqueous solubility of this compound. Like many small molecule inhibitors, this compound is hydrophobic. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted directly into an aqueous buffer or cell culture media, the compound can precipitate out of solution.[4] This is a common issue when the local concentration of the compound exceeds its solubility limit in the aqueous environment.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For optimal results, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[4][5] Based on available data, this compound hydrochloride is soluble in DMSO at a concentration of 6 mg/mL with the aid of ultrasonication and warming.[1]
Q4: How can I prevent this compound from precipitating when I add it to my culture media?
To minimize precipitation, it is crucial to perform a serial dilution and ensure rapid mixing.[4] Avoid adding the highly concentrated DMSO stock directly to your full volume of media. Instead, prepare an intermediate dilution of your this compound stock solution in a small volume of pre-warmed culture media. Then, add this intermediate dilution to the final culture volume.[4] It is also critical to gently swirl the plate or flask immediately after adding the compound to ensure uniform dispersion and avoid localized high concentrations.[4]
Q5: What is the maximum concentration of DMSO that cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[5] However, the sensitivity to DMSO can vary between cell types. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell behavior.[5]
Q6: Are there any alternative solvents to DMSO for this compound?
While DMSO is the most common solvent, other options can be considered if DMSO is not suitable for your experimental system. Some alternatives that have been used for other hydrophobic drugs include:
-
Ethanol: Can be used for some compounds, but its volatility and potential for cellular stress should be considered.
-
Propylene glycol (PG): A less volatile and generally well-tolerated solvent.[6]
-
Polyethylene glycol (PEG) 400: A low molecular weight PEG that is biocompatible.
-
Zwitterionic liquids (ZIL): A newer class of solvents that are reported to be less toxic and not cell-permeable.[7][8]
-
Cyrene™: A bio-based aprotic dipolar solvent that has been explored as a greener alternative to DMSO.[9]
The suitability of these solvents for this compound would need to be determined empirically. Always perform a solubility test and a vehicle control experiment when using a new solvent.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to resolving solubility issues with this compound in your cell culture experiments.
Problem: Precipitate observed in culture media after adding this compound.
This is a common issue arising from the hydrophobic nature of this compound. Follow these steps to troubleshoot and prevent precipitation.
Step 1: Verify Proper Stock Solution Preparation
Ensure your this compound stock solution is properly prepared.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO)[1]
-
Procedure:
-
Warm the vial of this compound powder to room temperature before opening.
-
Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, use ultrasonication and gentle warming as recommended.[1]
-
Vortex gently until the powder is completely dissolved. A clear solution should be observed.
-
-
Storage: Aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
Step 2: Optimize the Dilution Method
Direct dilution of a concentrated DMSO stock into aqueous media is a common cause of precipitation.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of your this compound stock solution in pre-warmed (37°C) cell culture media. For example, dilute your 10 mM DMSO stock 1:10 in media to achieve a 1 mM solution.
-
Visually inspect for any signs of precipitation.
-
-
Final Working Concentration:
-
Add the final volume of the this compound intermediate dilution to your cell culture plate/flask containing pre-warmed media.
-
Crucial Step: Gently swirl the plate/flask immediately after adding the compound to ensure rapid and uniform dispersion.[4] This minimizes localized high concentrations that can lead to precipitation.
-
Step 3: Consider the Final Concentration and Serum Presence
-
Working Concentration: Ensure that the final working concentration of this compound in your experiment is below its solubility limit in the culture media.
-
Serum: The presence of serum proteins, such as fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds in solution.[10] If you are working in serum-free media, the propensity for precipitation may be higher.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Method | Reference |
| Dimethyl sulfoxide (DMSO) | 6 mg/mL | Ultrasonic; warming | [1] |
| Water (H₂O) | 2 mg/mL | Ultrasonic | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound Hydrochloride powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Water bath sonicator
-
-
Preparation of 10 mM Stock Solution in DMSO:
-
Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of this compound Hydrochloride is 553.08 g/mol ).
-
Add the calculated volume of DMSO to the vial.
-
Sonicate in a water bath and gently warm (if necessary) until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Preparation of Working Solution in Culture Media:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to pre-warmed complete culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 intermediate dilution (e.g., 2 µL of stock into 198 µL of media to get 100 µM) followed by a 1:10 final dilution into the cell culture plate.
-
Immediately after adding the this compound solution to the cells, gently swirl the plate to ensure even distribution.
-
Always include a vehicle control (DMSO at the same final concentration) in your experiments.
-
Visualizations
Caption: Signaling pathway of FLT3 inhibition by this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. This compound hydrochloride (1327167-19-0(free base)) - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the FLT3 kinase inhibitor, BPR1J-097. Understanding the selectivity profile of this compound is critical for interpreting experimental results and anticipating potential biological consequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), with a 50% inhibitory concentration (IC50) in the range of 1 to 10 nM.[1][2] It demonstrates significant activity against both wild-type FLT3 and its activating mutations, such as internal tandem duplications (ITD) and the D835Y mutation.[1]
Q2: Does this compound have known off-target effects on other kinases?
A2: Yes, while this compound is highly potent against FLT3, it exhibits weaker inhibitory activity against other related kinases, primarily FLT1 (VEGFR1) and KDR (VEGFR2).[1][3]
Q3: What is the potency of this compound against its main off-target kinases?
A3: The IC50 values of this compound for its primary off-target kinases are 211 nM for FLT1 (VEGFR1) and 129 nM for KDR (VEGFR2).[1] This indicates a significantly lower potency compared to its activity against FLT3.
Q4: At higher concentrations, what level of inhibition can be expected for these off-target kinases?
A4: In a kinase inhibition specificity screening assay, this compound at a concentration of 1 µM inhibited 59% of FLT1 activity and 91% of KDR activity.[1][3] This is an important consideration for in vitro experiments where higher concentrations of the inhibitor might be used.
Troubleshooting Guide
Issue: Unexpected phenotypic changes in cells treated with this compound that are not consistent with FLT3 inhibition alone.
-
Possible Cause: Off-target effects on VEGFR1 (FLT1) and/or VEGFR2 (KDR) may be contributing to the observed phenotype, especially if high concentrations of this compound are used. These kinases are involved in angiogenesis and other signaling pathways.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the minimal effective concentration of this compound required for FLT3 inhibition in your specific cell system. This can be achieved by performing a dose-response curve and monitoring the phosphorylation status of FLT3 and its downstream targets like STAT5.[1][4]
-
Use a More Selective FLT3 Inhibitor: If available, compare the phenotype observed with this compound to that of a structurally different and more selective FLT3 inhibitor to see if the unexpected effects persist.
-
Rescue Experiments: Attempt to rescue the unexpected phenotype by activating the VEGFR signaling pathway, if experimentally feasible.
-
Directly Measure Off-Target Inhibition: If your experimental system allows, directly measure the activity of VEGFR1 and VEGFR2 in the presence of the concentrations of this compound being used.
-
Issue: Discrepancies between in vitro and in vivo results with this compound.
-
Possible Cause: The pharmacokinetic and pharmacodynamic properties of this compound in an in vivo model may lead to local concentrations that are high enough to engage off-target kinases, leading to a more complex biological response than observed in vitro.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and tumor tissue of your animal model to understand the exposure levels.
-
Correlate with Off-Target IC50 Values: Compare the measured in vivo concentrations with the IC50 values for FLT1 and KDR to assess the likelihood of off-target engagement.
-
Examine Biomarkers of Off-Target Pathways: Analyze tissues from in vivo studies for changes in signaling pathways downstream of VEGFR1 and VEGFR2.
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM |
| FLT3 | 1 - 10[1][2] | Not specified |
| FLT1 (VEGFR1) | 211[1] | 59%[1][3] |
| KDR (VEGFR2) | 129[1] | 91%[1][3] |
Experimental Protocols
Key Experiment: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of a compound against a specific kinase.
-
Materials:
-
Recombinant kinase (e.g., FLT3, FLT1, KDR)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In the wells of the assay plate, add the kinase, the appropriate substrate, and the diluted this compound. Include control wells with no inhibitor (100% activity) and no kinase (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined amount of time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound primary and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Potential mechanisms of resistance to BPR1J-097
Disclaimer: As of December 2025, specific mechanisms of resistance to BPR1J-097 have not been extensively characterized in published literature. The following troubleshooting guide and frequently asked questions are based on established resistance mechanisms observed with other FLT3 tyrosine kinase inhibitors (TKIs) and are intended to provide researchers with potential avenues of investigation.
Troubleshooting Guide: Investigating Resistance to this compound
This guide provides a structured approach for researchers encountering reduced sensitivity or acquired resistance to this compound in their experiments.
Issue 1: Decreased cellular sensitivity to this compound in vitro.
Your AML cell line, previously sensitive to this compound, now shows a higher IC50 value.
| Potential Cause | Suggested Troubleshooting Steps |
| On-Target Mutations in FLT3 | 1. Sequence the FLT3 kinase domain: Isolate genomic DNA from both the parental sensitive and the resistant cell lines. Perform Sanger or next-generation sequencing to identify potential point mutations, particularly at the activation loop (e.g., D835) or the gatekeeper residue (e.g., F691).[1] 2. Compare with known resistance mutations: Cross-reference any identified mutations with databases of known TKI resistance mutations. |
| Activation of Bypass Signaling Pathways | 1. Perform phosphoproteomic analysis: Use techniques like mass spectrometry-based phosphoproteomics to compare the phosphorylation status of key signaling proteins between sensitive and resistant cells treated with this compound. Look for upregulation of pathways such as RAS/MEK/ERK, PI3K/AKT/mTOR, or STAT5.[2][3] 2. Western Blot Analysis: Probe for increased phosphorylation of key downstream effectors of bypass pathways (e.g., p-ERK, p-AKT, p-STAT5) in resistant cells compared to sensitive cells in the presence of this compound. 3. Investigate receptor tyrosine kinase (RTK) upregulation: Assess the expression and activation of other RTKs like AXL, which has been implicated in resistance to FLT3 inhibitors.[2][4] |
| Drug Efflux | 1. Use efflux pump inhibitors: Co-treat resistant cells with this compound and known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein) to see if sensitivity is restored. 2. Measure intracellular drug concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular accumulation of this compound in sensitive versus resistant cells. |
| Experimental Variability | 1. Confirm cell line identity: Perform short tandem repeat (STR) profiling to ensure the cell line has not been misidentified or contaminated. 2. Check compound integrity: Verify the concentration and stability of your this compound stock solution. |
Issue 2: Tumor regrowth in vivo after initial response to this compound.
Your AML xenograft model initially responds to this compound treatment, but tumors eventually regrow.
| Potential Cause | Suggested Troubleshooting Steps |
| Clonal Evolution and Selection of Resistant Subclones | 1. Harvest and analyze relapsed tumors: Once tumors regrow, excise them and perform genomic and proteomic analyses as described in Issue 1 to identify resistance mechanisms. Single-cell sequencing can be particularly informative to reveal clonal heterogeneity.[5][6] 2. Establish a resistant cell line from the relapsed tumor: If possible, culture cells from the resistant tumor to create a new cell line for in-depth in vitro investigation. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Analyze drug levels in plasma and tumor tissue: Measure the concentration of this compound at different time points to ensure adequate drug exposure. 2. Assess target engagement in vivo: If feasible, analyze the phosphorylation status of FLT3 in tumor tissue from treated animals to confirm target inhibition. |
| Microenvironment-Mediated Resistance | 1. Analyze the tumor microenvironment: Use immunohistochemistry or flow cytometry to characterize the immune cell infiltrate and stromal components of the sensitive and resistant tumors. The bone marrow microenvironment can confer resistance to FLT3 inhibitors.[2] 2. Co-culture experiments: In vitro, co-culture AML cells with bone marrow stromal cells to investigate if the stroma protects the AML cells from this compound-induced apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What are the likely on-target mechanisms of resistance to this compound?
A1: While not yet specifically reported for this compound, the most common on-target resistance mechanism for FLT3 inhibitors involves the acquisition of secondary point mutations within the FLT3 kinase domain. Mutations in the activation loop, such as at the D835 residue, or at the "gatekeeper" residue F691, can interfere with drug binding and lead to resistance.[1][4]
Q2: Which bypass signaling pathways might be activated to confer resistance to this compound?
A2: Several signaling pathways can be activated to bypass the inhibition of FLT3. These include:
-
RAS/MAPK and PI3K/AKT pathways: These are common downstream signaling cascades that, when activated by other stimuli, can promote cell survival and proliferation independently of FLT3.[3]
-
Upregulation of other Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs like AXL can provide alternative survival signals.[2][4]
-
Activation of PIM kinases: PIM kinases are downstream effectors of FLT3, and their overexpression can contribute to resistance.
-
Innate immune signaling: Activation of pathways involving IRAK1/4 has been shown to mediate adaptive resistance to FLT3 inhibitors.[7]
Q3: How can I develop a this compound resistant cell line for my research?
A3: A common method is to culture a sensitive AML cell line (e.g., MOLM-13 or MV4-11) in the continuous presence of this compound. Start with a low concentration (e.g., the IC20) and gradually increase the concentration over several weeks to months as the cells adapt and become resistant.[6][8]
Q4: What are some potential strategies to overcome resistance to this compound?
A4: Based on resistance mechanisms to other FLT3 inhibitors, potential strategies include:
-
Combination therapy: Combining this compound with inhibitors of bypass signaling pathways (e.g., MEK inhibitors, PI3K inhibitors) may prevent or overcome resistance.
-
Next-generation FLT3 inhibitors: If resistance is due to on-target mutations, a different FLT3 inhibitor with activity against the specific mutation may be effective.
-
Targeting the bone marrow microenvironment: Combining this compound with agents that disrupt the protective interactions between AML cells and the bone marrow stroma could enhance efficacy.
Data Presentation
Table 1: In Vitro Activity of this compound against FLT3-driven AML Cell Lines
| Cell Line | FLT3 Status | This compound GC50 (nM) |
| MOLM-13 | FLT3-ITD (heterozygous) | 21 ± 7[9][10] |
| MV4-11 | FLT3-ITD (homozygous) | 46 ± 14[9][10] |
GC50: 50% growth inhibition concentration.
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| FLT3 (wild-type) | 11 ± 7[9] |
| FLT1 (VEGFR1) | 211[9] |
| KDR (VEGFR2) | 129[9] |
IC50: 50% inhibitory concentration.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
Objective: To develop an AML cell line with acquired resistance to this compound.
Materials:
-
Parental FLT3-mutant AML cell line (e.g., MOLM-13 or MV4-11)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initiate resistance induction: Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately the IC10 to IC20.
-
Dose escalation: Maintain the cells in the this compound-containing medium, changing the medium every 3-4 days. Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound.
-
Monitor for resistance: Periodically perform cell viability assays to determine the IC50 of the cultured cells. A significant increase in the IC50 indicates the development of resistance.
-
Isolate resistant clones: Once a resistant population is established, single-cell cloning can be performed to isolate and expand individual resistant clones.
Protocol 2: Western Blot for FLT3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of FLT3 and downstream signaling proteins.
Materials:
-
Parental and resistant AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell lysis: Harvest and lyse the cells in lysis buffer.
-
Protein quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in BPR1J-097 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BPR1J-097, a potent FLT3 kinase inhibitor. Our goal is to help you interpret unexpected results and optimize your experiments for clarity and impact.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, presenting potential causes and recommended solutions in a structured format.
Issue 1: Higher than Expected Cell Viability or Lack of Apoptosis in FLT3-ITD+ AML Cell Lines (e.g., MOLM-13, MV4-11)
| Potential Cause | Recommended Action |
| Inaccurate Drug Concentration | Verify the calculated concentration and ensure proper dissolution of this compound. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Integrity | Confirm the identity of your cell lines via short tandem repeat (STR) profiling. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Development of Resistance | Consider the possibility of acquired resistance, especially in long-term cultures. This can occur through on-target secondary mutations in FLT3 or activation of bypass signaling pathways such as RAS/MAPK or PI3K/AKT.[1][2][3][4] |
| Experimental Artifacts | Review your experimental protocol for any deviations. Ensure accurate cell seeding densities and consistent incubation times. |
Issue 2: Inconsistent or Weak Inhibition of FLT3 and STAT5 Phosphorylation in Western Blots
| Potential Cause | Recommended Action |
| Suboptimal Antibody Performance | Validate your primary antibodies for specificity and optimal dilution. Include positive and negative controls to ensure antibody performance. |
| Sample Preparation Issues | Keep samples on ice and use pre-chilled buffers to prevent protein degradation. Crucially, add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your target proteins.[5][6] |
| Inefficient Protein Transfer | Optimize your western blot transfer conditions (voltage, time) for your specific proteins. Use a loading control (e.g., total STAT5, beta-actin) to verify consistent loading and transfer. |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent when detecting phosphoproteins, as casein is a phosphoprotein and can cause high background.[5][7][8] Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[7][8] |
| Use of Phosphate-Based Buffers | Avoid phosphate-buffered saline (PBS) as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[5] Use Tris-based buffers like TBST for all washing and antibody incubation steps. |
Issue 3: Off-Target Effects or Unexpected Cellular Phenotypes
| Potential Cause | Recommended Action |
| Inhibition of Other Kinases | While this compound is a potent FLT3 inhibitor, it can exhibit weaker inhibitory activity against other kinases like FLT1 (VEGFR1) and KDR (VEGFR2) at higher concentrations.[3] Consider if these off-target effects could explain the observed phenotype. |
| Activation of Compensatory Pathways | Inhibition of FLT3 can sometimes lead to the activation of alternative survival pathways.[1][9] Investigate other relevant signaling pathways that might be compensating for the loss of FLT3 signaling. |
| Cell Line-Specific Responses | Different cell lines can exhibit varied responses to the same inhibitor due to their unique genetic backgrounds.[10] Compare your results with published data for the specific cell lines you are using. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). It targets both wild-type FLT3 and, more importantly, the internal tandem duplication (ITD) mutation (FLT3-ITD), which is a major driver in a significant portion of Acute Myeloid Leukemia (AML) cases. By inhibiting FLT3, this compound blocks the downstream signaling pathways, including the phosphorylation of STAT5, which are crucial for the proliferation and survival of FLT3-driven AML cells. This ultimately leads to the induction of apoptosis in these cancer cells.
Q2: What are the expected IC50 values for this compound in AML cell lines?
A2: The 50% inhibitory concentration (IC50) for FLT3 kinase activity is in the range of 1 to 10 nM. The 50% growth inhibition concentrations (GC50) are approximately 21 ± 7 nM for MOLM-13 cells and 46 ± 14 nM for MV4-11 cells.
Q3: Why might I see a difference in the in vivo versus in vitro efficacy of this compound?
A3: It has been observed that while this compound triggers more apoptosis in MOLM-13 cells in vitro, it appears to be more effective in MV4-11 xenograft tumors in vivo. The exact reasons for this discrepancy are still under investigation, but it could be related to differences in tumor microenvironment, drug metabolism, or other in vivo factors.
Q4: What are the known mechanisms of resistance to FLT3 inhibitors like this compound?
A4: Resistance to FLT3 inhibitors can arise through two main mechanisms:
-
On-target resistance: This involves the acquisition of secondary mutations within the FLT3 gene itself, particularly in the tyrosine kinase domain (TKD), such as the D835Y mutation, or the "gatekeeper" F691L mutation.[1][3] These mutations can prevent the inhibitor from binding effectively.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3.[1][3][4] Common bypass pathways include the RAS/MAPK and PI3K/AKT signaling cascades.[1][4]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50/GC50 (nM) |
| Wild-type FLT3 | Kinase Activity | 11 ± 7 |
| MOLM-13 (FLT3-ITD+) | Growth Inhibition | 21 ± 7 |
| MV4-11 (FLT3-ITD+) | Growth Inhibition | 46 ± 14 |
Table 2: Kinase Specificity of this compound
| Kinase | IC50 (nM) |
| FLT3 | 1-10 |
| FLT1 (VEGFR1) | 211 |
| KDR (VEGFR2) | 129 |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GC50.
2. Western Blot for Phospho-FLT3 and Phospho-STAT5
-
Seed MOLM-13 or MV4-11 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: this compound inhibits FLT3-ITD, blocking STAT5 phosphorylation and promoting apoptosis.
Caption: Troubleshooting workflow for high cell viability in this compound experiments.
Caption: Logic diagram for interpreting unexpected western blot results for p-STAT5.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 4. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to minimize BPR1J-097 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity when using the novel FLT3 inhibitor, BPR1J-097, in animal models. While specific public data on the toxicity profile of this compound is limited, this guide draws upon the known toxicities of the broader class of FLT3 inhibitors to provide practical advice.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Morbidity, Mortality, or Significant Weight Loss
Question: We are observing unexpected morbidity (e.g., lethargy, hunched posture), mortality, or significant weight loss (>15%) in our animal cohort treated with this compound. What are the potential causes and how can we mitigate this?
Answer: These are serious signs of toxicity and require immediate attention. The underlying causes can range from dosing and formulation issues to inherent compound toxicities.
Troubleshooting Protocol:
-
Dose and Formulation Verification:
-
Dose Calculation: Immediately double-check all dose calculations, considering the most recent body weights of the animals.
-
Formulation Integrity: Ensure the formulation is homogenous and the compound is fully solubilized. Precipitation of the compound can lead to inconsistent and potentially toxic exposures. Consider preparing fresh formulations for each administration.
-
-
Assess for Common FLT3 Inhibitor-Associated Toxicities:
-
Myelosuppression: This is a known class effect of many FLT3 inhibitors due to off-target inhibition of c-KIT. This can manifest as anemia, neutropenia, and thrombocytopenia, leading to increased susceptibility to infections and bleeding.
-
Action: If possible, perform complete blood counts (CBCs) on a satellite group of animals or at interim time points to monitor for changes in blood cell populations.
-
-
Gastrointestinal (GI) Toxicity: Diarrhea and dehydration can lead to rapid weight loss.
-
Action: Monitor animal weight daily. Provide supportive care such as subcutaneous administration of sterile saline for hydration.
-
-
-
Refine the Experimental Protocol:
-
Dose De-escalation: If toxicity is observed at the current dose, reduce the dose in subsequent cohorts to establish a maximum tolerated dose (MTD).
-
Intermittent Dosing: Consider an alternative dosing schedule, such as 5 days on, 2 days off, to allow for animal recovery, particularly from potential myelosuppression.
-
Issue 2: Signs of Cardiotoxicity
Question: Our animals are exhibiting signs that could be related to cardiotoxicity (e.g., lethargy, respiratory changes). Is this a known issue with FLT3 inhibitors?
Answer: While less common than myelosuppression, some tyrosine kinase inhibitors have been associated with cardiotoxicity, including QT interval prolongation.
Troubleshooting Protocol:
-
Electrocardiogram (ECG) Monitoring: If the resources are available, perform ECG monitoring on a subset of animals to assess for QT interval prolongation or other cardiac abnormalities.
-
Electrolyte Monitoring: Check serum electrolyte levels (potassium, magnesium, calcium), as imbalances can exacerbate cardiotoxicity.
-
Dose Adjustment: As with other toxicities, consider dose reduction or a less frequent dosing schedule.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound that might contribute to toxicity?
A1: this compound is a novel and potent FLT3 inhibitor.
-
On-target effects: Inhibition of FLT3 in normal hematopoietic progenitor cells can potentially lead to myelosuppression.
-
Off-target effects: Like other tyrosine kinase inhibitors, this compound may inhibit other kinases. A significant off-target effect for many FLT3 inhibitors is the inhibition of c-KIT, which plays a crucial role in hematopoiesis and can lead to myelosuppression. Inhibition of other kinases such as VEGFR can also contribute to off-target toxicities.
Q2: How can we proactively design our studies to minimize the risk of this compound toxicity?
A2: A well-designed study is crucial for obtaining meaningful data while minimizing animal distress.
-
Dose-Range Finding Study: Always conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Staggered Enrollment: In the main study, consider treating a small number of animals first to confirm the safety of the chosen dose before enrolling the entire cohort.
-
Choice of Vehicle: Ensure the vehicle used for formulation is well-tolerated and does not contribute to toxicity. Conduct a vehicle-only control group.
Q3: What supportive care measures can be implemented for animals showing signs of toxicity?
A3: Proactive supportive care can help animals tolerate treatment and improve data quality.
-
Hydration: Provide supplemental hydration (e.g., subcutaneous saline) for animals with diarrhea or poor fluid intake.
-
Nutritional Support: Offer palatable, high-calorie food supplements to animals experiencing weight loss.
-
Warmth: Keep animals warm, as they may have difficulty regulating their body temperature if they are unwell.
-
Analgesia: If there are signs of pain, consult with a veterinarian regarding appropriate analgesic administration that will not interfere with the study endpoints.
Data Presentation: Comparative Toxicities of FLT3 Inhibitors
The following table summarizes common dose-limiting toxicities (DLTs) observed for other FLT3 inhibitors in preclinical or clinical studies, which may provide insights into the potential toxicities of this compound.
| FLT3 Inhibitor | Primary Dose-Limiting Toxicities | Reference |
| Midostaurin | Gastrointestinal adverse effects | |
| Gilteritinib | Cytopenias | |
| Quizartinib | QT interval prolongation | |
| Sorafenib | Diarrhea, hand-foot skin reaction |
Experimental Protocols: General Toxicity Assessment in a Murine Model
This protocol outlines a general approach for assessing the toxicity of this compound in mice.
Objective: To determine the maximum tolerated dose (MTD) and characterize the toxicity profile of this compound.
Animal Model: Female BALB/c mice, 6-8 weeks old.
Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO/PBS)
-
Group 2: this compound at Dose X mg/kg
-
Group 3: this compound at Dose Y mg/kg
-
Group 4: this compound at Dose Z mg/kg (Doses X, Y, and Z should be selected based on in vitro efficacy data and any available preliminary in vivo information.)
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Administration: Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for 14 consecutive days.
-
Monitoring:
-
Mortality and Morbidity: Observe animals twice daily.
-
Body Weight: Record body weight daily.
-
Clinical Signs: Observe for changes in posture, activity, fur texture, and signs of pain or distress.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint Analysis (Day 15):
-
Hematology: Collect blood via cardiac puncture for a complete blood count (CBC) with differential.
-
Serum Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Histopathology: Collect major organs (liver, spleen, kidneys, heart, lungs, GI tract, bone marrow) and fix in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Signaling Pathway
BPR1J-097 stability in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and handling of BPR1J-097, with a focus on its stability in solution for long-term experiments.
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is critical for experimental success. This compound is a novel and potent FLT3 inhibitor.[1][2] Below is a summary of its solubility.
| Solvent | Solubility | Preparation Notes |
| DMSO | 6 mg/mL | Ultrasonic agitation and warming may be required.[1] |
| Water | 2 mg/mL | Ultrasonic agitation may be required.[1] |
| PEG400/water (80/20, v/v) | 3.4 mg/kg solution prepared | Used for in vivo pharmacokinetic studies.[2][3] |
Note: For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO.
Experimental Protocol for Assessing Long-Term Stability of this compound in Solution
Given the limited publicly available long-term stability data for this compound in solution, this guide provides a general protocol for researchers to determine its stability under their specific experimental conditions.
Objective: To evaluate the stability of this compound in a chosen solvent over a defined period at different storage temperatures.
Materials:
-
This compound hydrochloride powder
-
High-purity solvent (e.g., DMSO, cell culture medium)
-
Sterile, amber (light-protected) microcentrifuge tubes or vials
-
Calibrated pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C and -80°C)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a known concentration (e.g., 10 mM in DMSO). Ensure complete dissolution, using sonication or gentle warming if necessary. This will be your "Time 0" sample.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber tubes to avoid repeated freeze-thaw cycles.
-
Divide the aliquots into groups for storage at different temperatures (e.g., 4°C, -20°C, -80°C).
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.
-
Analyze the samples immediately using a validated HPLC method.
-
-
HPLC Analysis:
-
Develop an HPLC method to resolve this compound from potential degradants. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid is a common starting point.
-
Inject the "Time 0" sample to establish the initial peak area and retention time of the intact this compound.
-
Inject the samples from each time point and temperature.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
A common threshold for stability is retaining at least 90% of the initial concentration.
-
Visual Guides
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits the FLT3-STAT5 signaling pathway.
Troubleshooting and FAQs
Q1: My this compound powder won't dissolve completely in my aqueous buffer. What should I do?
A1: this compound has limited solubility in water (2 mg/mL).[1] For higher concentrations, it is recommended to first prepare a concentrated stock solution in DMSO (up to 6 mg/mL) and then dilute this stock solution into your aqueous buffer.[1] Ensure the final concentration of DMSO in your experiment is compatible with your cells or assay system.
Q2: What are the recommended storage conditions for powdered this compound?
A2: The powdered form of this compound hydrochloride should be stored at 4°C in a sealed container, away from moisture.[1]
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is best practice to store stock solutions in anhydrous DMSO in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Q4: I see precipitates in my stock solution after thawing. Is it still usable?
A4: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at the lower temperature or that the solvent has absorbed water. Try to redissolve the compound by gently warming the vial (e.g., to 37°C) and vortexing. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To avoid this, consider using a lower stock concentration or storing at a different temperature.
Q5: How does this compound exert its effect on cells?
A5: this compound is a potent inhibitor of FLT3 kinase activity.[2][4] In cells with activating mutations of FLT3, such as some acute myeloid leukemia (AML) cells, this compound inhibits the phosphorylation of FLT3 and its downstream target, STAT5.[3][4] This inhibition of the FLT3/STAT5 signaling pathway leads to reduced cell proliferation and the induction of apoptosis.[2][3]
References
- 1. This compound hydrochloride (1327167-19-0(free base)) - Immunomart [immunomart.com]
- 2. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in BPR1J-097 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experimental outcomes with BPR1J-097, a potent FLT3 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Line Integrity and Passage Number: Ensure you are using a consistent and low-passage number of FLT3-dependent cell lines such as MOLM-13 or MV4-11.[1][2] Genetic drift in cell lines over time can alter their sensitivity to inhibitors.
-
ATP Concentration: The potency of ATP-competitive inhibitors like this compound can be influenced by the intracellular ATP concentration. Variations in cell density or metabolic state can alter ATP levels, thus affecting the IC50 value.
-
Compound Solubility and Stability: this compound may precipitate out of solution, especially at higher concentrations or if not stored correctly. Visually inspect your solutions for any signs of precipitation.
-
Assay-Specific Variability: Minor variations in incubation times, reagent concentrations, and even "edge effects" on microplates can contribute to variability.[3]
Q2: this compound shows high potency in our in-vitro kinase assay but is less effective in our cellular assays. Why might this be?
A2: Discrepancies between in-vitro and cellular assay results are common with kinase inhibitors.[3] Potential reasons include:
-
Cellular ATP Levels: In-vitro kinase assays are often performed at ATP concentrations significantly lower than those found within a cell. The high ATP environment in a cell can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency.
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just FLT3.[3] this compound has weaker inhibitory activity towards other kinases like FLT1 (VEGFR1) and KDR (VEGFR2).[1][4]
-
Drug Efflux Pumps: Cells can actively pump out the compound using efflux pumps like P-glycoprotein, reducing its intracellular concentration and efficacy.
Q3: We are not observing the expected downstream inhibition of STAT5 phosphorylation after this compound treatment. What could be the issue?
A3: this compound inhibits the constitutive activation of STAT5 as a downstream effector of FLT3.[1][2] If you are not observing this effect, consider the following:
-
Suboptimal Compound Concentration or Treatment Time: Ensure you are using a sufficient concentration of this compound (the IC50 for STAT5 phosphorylation is ~1 nM) and an adequate treatment time (e.g., 2 hours) to observe the effect.[1]
-
Antibody Quality: The quality of your phospho-STAT5 antibody is critical. Validate your antibody with appropriate positive and negative controls.
-
Cell Lysate Preparation: Proper cell lysis with the inclusion of phosphatase inhibitors is crucial to preserve the phosphorylation status of proteins.
-
Alternative Signaling Pathways: While STAT5 is a major downstream target, other pathways may be activated that compensate for FLT3 inhibition, especially in resistant cells.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell Proliferation Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents. | Reduced standard deviation between replicate wells. |
| Edge Effects | Avoid using the outer wells of the microplate. Ensure proper plate sealing and humidified incubation to minimize evaporation. | More consistent results across the plate. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. | Uniform cell growth in control wells. |
| Compound Precipitation | Visually inspect the compound stock and diluted solutions for any precipitate. Determine the solubility of this compound in your final assay conditions. | Clear solutions and more consistent dose-response curves. |
Issue 2: Lack of Apoptosis Induction After this compound Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Treatment Duration | This compound has been shown to induce apoptosis after 48 hours of treatment.[1] Ensure your treatment time is sufficient. | Observation of apoptosis markers like cleaved caspase-3.[1] |
| Sub-lethal Compound Concentration | The concentration required to inhibit proliferation (GC50) may be lower than that required to induce apoptosis. Perform a dose-response experiment to determine the optimal concentration for apoptosis induction. | A clear dose-dependent increase in apoptotic cells. |
| Apoptosis Assay Sensitivity | The chosen apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) may not be sensitive enough. Try an alternative method to confirm the results. | Consistent detection of apoptosis across different assays. |
| Cell Line Resistance | The cell line may have acquired resistance to FLT3 inhibition-induced apoptosis. Check for the expression of anti-apoptotic proteins. | Identification of potential resistance mechanisms. |
Data Presentation
Table 1: In-vitro and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| In-vitro Kinase Assay | FLT3 | IC50 | 1 - 10 nM | [1][2][5] |
| In-vitro Kinase Assay | FLT1 (VEGFR1) | IC50 | 211 nM | [1] |
| In-vitro Kinase Assay | KDR (VEGFR2) | IC50 | 129 nM | [1] |
| Cellular Assay | MOLM-13 | GC50 | 21 ± 7 nM | [1][2][5] |
| Cellular Assay | MV4-11 | GC50 | 46 ± 14 nM | [1][2][5] |
| Cellular Assay | FLT3-ITD | IC50 (Phosphorylation) | ~10 nM | [1] |
| Cellular Assay | STAT5 | IC50 (Phosphorylation) | ~1 nM | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-FLT3 and Phospho-STAT5
-
Cell Treatment: Seed MOLM-13 or MV4-11 cells and allow them to attach overnight. Treat the cells with various concentrations of this compound for 2 hours.[1][2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3 and phospho-STAT5 overnight at 4°C. Use antibodies for total FLT3 and STAT5 as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed MOLM-13 or MV4-11 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the GC50 (50% growth inhibition concentration).
Visualizations
References
- 1. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BPR1J-097 Treatment and Cell Culture Issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using BPR1J-097 who are experiencing issues with their cell cultures. The following question-and-answer format directly addresses specific problems that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after this compound treatment, and the media has turned yellow. Is my culture contaminated?
A1: While a change in media color and cell death are classic signs of bacterial contamination, these effects can also be dose-dependent consequences of this compound treatment, especially at high concentrations or with prolonged exposure.[1] this compound is a potent FLT3 kinase inhibitor that induces apoptosis (programmed cell death) in susceptible cancer cell lines, such as those used in Acute Myeloid Leukemia (AML) research.[2][3] The resulting increase in dead and dying cells can lead to a rapid decrease in the pH of the culture medium, causing the phenol (B47542) red indicator to turn yellow.
To differentiate between contamination and cytotoxicity:
-
Microscopic Examination: Carefully examine the culture under a high-magnification microscope. Look for motile bacteria, fungal hyphae, or yeast budding.[4][5] If none are visible, the issue is more likely cytotoxicity.
-
Solvent Control: Ensure you have a vehicle-only control (e.g., DMSO) at the same final concentration used for your this compound treatment.[1] If cells in the solvent control appear healthy, the observed cell death is likely due to this compound.
-
Dose-Response: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[1]
Q2: I observe floating particles and debris in my this compound-treated culture. What could be the cause?
A2: Similar to the issue of media color change, an increase in floating debris is often a result of the cytotoxic effects of this compound. As the compound induces apoptosis, cells detach and break apart, creating cellular debris.[6] However, it is crucial to rule out microbial contamination.
Troubleshooting Steps:
-
Microscopic Inspection: Check for signs of microbial contamination like bacteria, yeast, or fungi.[6]
-
Review Aseptic Technique: Ensure proper aseptic technique is being followed by all lab personnel to minimize the risk of introducing contaminants.[7]
-
Check Reagents: Ensure all media, sera, and supplements are from reputable suppliers and have been properly stored and handled.[7]
Q3: My cells are growing much slower than expected after this compound treatment. Is this normal?
A3: Yes, a reduction in cell proliferation is an expected outcome of this compound treatment in FLT3-driven AML cell lines.[2][8] this compound inhibits the FLT3 signaling pathway, which is crucial for the growth and survival of these cells.[2] However, if the growth inhibition is more severe than anticipated, or if you are using a cell line not expected to be sensitive to this compound, other issues could be at play. Mycoplasma contamination, for instance, is a common, hard-to-detect issue that can alter cell growth rates.[7]
Recommendations:
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma, as it can significantly impact experimental results without causing visible turbidity.[7]
-
Cell Line Authentication: Verify the identity of your cell line. Cross-contamination with a different, slower-growing cell line is a known issue in cell culture.[9][10]
Troubleshooting Guide: Suspected Contamination During this compound Treatment
If you suspect microbial contamination in your this compound-treated cultures, follow these steps:
-
Isolate the Culture: Immediately separate the suspected culture from other cultures to prevent cross-contamination.[4]
-
Visual Inspection: Observe the culture flask/plate for obvious signs of contamination like turbidity, films, or fungal colonies.[6]
-
Microscopic Examination: Look for bacteria, yeast, or fungi under the microscope.
-
Decide Whether to Discard or Treat:
-
Heavy Contamination: For significant bacterial, yeast, or mold contamination, it is best to discard the culture and thoroughly disinfect the incubator and biosafety cabinet.[5]
-
Mild Bacterial Contamination (if culture is irreplaceable): A temporary solution for mild bacterial contamination is to wash the cells with PBS and use a high concentration of penicillin/streptomycin. However, this is not a recommended routine practice.[5]
-
Mycoplasma: If mycoplasma is detected, specific antibiotics are required for treatment, or the culture should be discarded.[7]
-
Data Summary
The following tables summarize the inhibitory concentrations of this compound on various cell lines. This data can help in determining appropriate experimental concentrations and understanding the expected effects on cell growth.
Table 1: this compound In Vitro Kinase Inhibitory Concentration
| Target Kinase | IC₅₀ (nM) |
| FLT3-WT | 11 ± 7 |
Source: As reported in a 2011 study.[3]
Table 2: this compound 50% Growth Inhibition Concentration (GC₅₀) in AML Cell Lines
| Cell Line | GC₅₀ (nM) |
| MOLM-13 | 21 ± 7 |
| MV4-11 | 46 ± 14 |
Source: As reported in a 2012 publication.[8]
Experimental Protocols
Protocol 1: Western Blot for FLT3 and STAT5 Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by observing the inhibition of FLT3 and downstream STAT5 phosphorylation.
-
Cell Seeding and Treatment: Seed FLT3-dependent cells (e.g., MV4-11) in RPMI 1640 with 10% FBS.[2] Allow cells to adhere/stabilize.
-
Treat cells with varying concentrations of this compound for 2 hours.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Protocol 2: Apoptosis Assay by Western Blot for PARP and Caspase-3 Cleavage
This protocol determines if this compound induces apoptosis in treated cells.
-
Cell Treatment: Treat FLT3-driven AML cells (e.g., MOLM-13, MV4-11) with the desired concentrations of this compound for 48 hours.[3]
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from Protocol 1.
-
Western Blotting:
-
Follow the SDS-PAGE and Western blotting procedure as described in Protocol 1.
-
Use primary antibodies specific for cleaved PARP and cleaved Caspase-3. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Detect the signal using an ECL substrate.[3]
-
Visualizations
Caption: this compound inhibits FLT3 phosphorylation, leading to reduced STAT5 signaling and induction of apoptosis.
Caption: A workflow for troubleshooting suspected contamination in cultures treated with this compound.
Caption: Differentiating between bacterial contamination and this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 10. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 11. researchgate.net [researchgate.net]
Technical Support Center: BPR1J-097 Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve high background issues encountered during Western blot experiments using the BPR1J-097 antibody and other reagents.
Frequently Asked Questions (FAQs)
Q1: I am observing a uniformly high background on my Western blot. What are the most common causes and how can I fix it?
A high, uniform background on a Western blot can obscure the signal from your protein of interest and is a common issue.[1][2] The primary causes are often related to insufficient blocking, improper antibody concentrations, or inadequate washing.[3][4][5]
Troubleshooting Steps:
-
Optimize Blocking: Insufficient blocking is a frequent reason for high background.[4][5] The blocking buffer prevents the non-specific binding of antibodies to the membrane.[6]
-
Choice of Blocking Agent: The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA). If you are experiencing high background with one, consider switching to the other. For phosphorylated protein detection, BSA is often preferred as milk contains casein, a phosphoprotein that can cause interference.[1][3][6]
-
Concentration and Incubation Time: Try increasing the concentration of your blocking agent (e.g., from 3-5% to 5-7%) or extending the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[3][4]
-
Add Detergent: Including a mild detergent like Tween-20 (0.05% - 0.1%) in your blocking buffer can help reduce non-specific binding.[4]
-
-
Adjust Antibody Concentrations: Using too much primary or secondary antibody is a common cause of high background.[3][7]
-
Titrate Your Antibodies: The recommended dilution on the datasheet is a starting point. It is crucial to perform an antibody titration to determine the optimal concentration for your specific experimental conditions.[8][9] Start with the recommended dilution and test a range of higher dilutions.[8]
-
Secondary Antibody Control: To check for non-specific binding from the secondary antibody, run a control blot where the primary antibody incubation step is omitted.[1][3]
-
-
Improve Washing Steps: Insufficient washing will leave excess unbound antibodies on the membrane, leading to high background.[4][10]
-
Increase Wash Duration and Volume: Increase the duration and volume of your washes. A common recommendation is to perform at least three washes of 5-10 minutes each.[4][10][11]
-
Increase Detergent Concentration: If background persists, try increasing the concentration of Tween-20 in your wash buffer to 0.1%.[4][12]
-
Q2: My blot has high background with many non-specific bands. What could be the issue?
The appearance of non-specific bands in addition to a high background suggests that the antibodies may be binding to other proteins in your lysate besides the target protein.[3] This can be due to several factors, including antibody concentration, sample preparation, and blocking conditions.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: As with uniform high background, excessively high concentrations of the primary or secondary antibody can lead to non-specific binding.[13] Titrating your antibodies to find the lowest concentration that still provides a strong specific signal is key.[8][14]
-
Sample Preparation:
-
Protein Load: Loading too much protein can lead to streaky blots and high background.[8][10] The ideal protein amount is typically in the range of 30-50 µg per lane.[8][12]
-
Sample Degradation: Ensure your samples are fresh and have been handled properly to prevent degradation, which can result in non-specific bands. Always use protease inhibitors in your lysis buffer.[3]
-
-
Blocking and Washing: The same principles for reducing uniform high background apply here. Ensure your blocking is sufficient and your washing is stringent enough to remove non-specifically bound antibodies.[4][12]
-
Incubation Conditions: Consider incubating your primary antibody at 4°C overnight instead of for a shorter time at room temperature. This can sometimes reduce non-specific binding.[1][15]
Experimental Protocols & Data Presentation
Antibody Dilution Optimization (Titration)
To determine the optimal antibody concentration and reduce background, perform a titration for both the primary (this compound) and secondary antibodies.
Protocol:
-
Prepare identical strips of your Western blot membrane, each containing the same amount of your protein lysate.
-
Block all membrane strips under your standard blocking conditions.
-
For primary antibody titration, incubate each strip in a different dilution of the this compound antibody, keeping the secondary antibody concentration constant.
-
For secondary antibody titration, use the optimal primary antibody dilution determined in the previous step and incubate each strip in a different dilution of the secondary antibody.
-
Wash all strips according to your standard protocol.
-
Apply the detection reagent and visualize the results. The optimal dilution is the one that gives a strong signal for your target protein with the lowest background.[8][16]
Table 1: Recommended Antibody Dilution Ranges for Optimization
| Antibody Type | Starting Dilution Range | Optimization Goal |
| Primary Antibody | 1:250 - 1:4000 | Decrease concentration to reduce non-specific bands and background.[8] |
| Secondary Antibody | 1:1,000 - 1:20,000 | Decrease concentration to reduce uniform background.[10][13] |
Optimizing Washing Conditions
Protocol:
-
After incubation with the primary and secondary antibodies, wash the membrane with a wash buffer (e.g., TBS-T or PBS-T).
-
Experiment with the number of washes, the duration of each wash, and the volume of wash buffer.
-
You can also adjust the concentration of the detergent (Tween-20) in your wash buffer.
Table 2: Troubleshooting Washing Conditions for High Background
| Parameter | Standard Protocol | Troubleshooting Adjustment for High Background |
| Number of Washes | 3 washes | Increase to 4-5 washes.[4] |
| Duration per Wash | 5 minutes | Increase to 10-15 minutes.[8] |
| Tween-20 Concentration | 0.05% - 0.1% | Increase to 0.1% or slightly higher.[4][8] |
Visual Guides
Troubleshooting Workflow for High Background
The following diagram outlines a logical workflow for troubleshooting high background in your Western blot experiments.
Caption: Troubleshooting workflow for high background.
Impact of Antibody Concentration on Signal-to-Noise Ratio
This diagram illustrates the relationship between antibody concentration and the resulting signal and background in a Western blot.
Caption: Effect of antibody concentration on results.
References
- 1. sinobiological.com [sinobiological.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. arp1.com [arp1.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Reddit - The heart of the internet [reddit.com]
BPR1J-097 Technical Support Center: Pharmacokinetic Drug Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and investigating potential pharmacokinetic drug-drug interactions (DDIs) with BPR1J-097.
Frequently Asked Questions (FAQs)
Q1: Have any specific pharmacokinetic drug-drug interaction studies been published for this compound?
As of the latest available information, no specific clinical or preclinical studies detailing the pharmacokinetic drug-drug interactions of this compound have been published. This compound is a novel potent FLT3 inhibitor, and the publicly available data primarily focuses on its anti-leukemic activity and initial pharmacokinetic profiling in animal models.[1][2][3]
Q2: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic data for this compound is available from preclinical studies in rats. This information is crucial for designing further non-clinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats (Single 3.4 mg/kg i.v. Dose)
| Parameter | Value | Description |
|---|---|---|
| Cmax | 7.1 µM (3670 ng/mL) at 2 min | Maximum plasma concentration.[1] |
| t½ | ~4.5 hours | Apparent plasma half-life.[1] |
| CL | 102.4 ± 9.8 mL/min/kg | Total body clearance.[1] |
| Vss | 15.5 ± 4.8 L/kg | Volume of distribution at steady state.[1] |
Q3: How does this compound work, and how might its mechanism relate to potential interactions?
This compound is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3).[2][3] It functions by inhibiting the phosphorylation of FLT3 and its downstream signaling partner, STAT5 (Signal Transducer and Activator of Transcription 5), which is critical for the proliferation of certain acute myeloid leukemia (AML) cells.[1][2] While this mechanism of action is pharmacodynamic, understanding the metabolic pathways responsible for its clearance is key to predicting pharmacokinetic DDIs. Many kinase inhibitors are metabolized by cytochrome P450 (CYP) enzymes, making them susceptible to interactions with CYP inhibitors or inducers.[4][5]
Caption: Simplified FLT3 signaling pathway inhibited by this compound.
Q4: Without specific data, what are the general concerns for DDIs with a novel tyrosine kinase inhibitor like this compound?
For many tyrosine kinase inhibitors (TKIs), the primary concern for pharmacokinetic DDIs revolves around their metabolism and transport.[4]
-
CYP Enzyme Metabolism: Most TKIs are substrates for cytochrome P450 enzymes, particularly CYP3A4.[4] Co-administration with strong inhibitors of these enzymes (e.g., ketoconazole (B1673606), clarithromycin) can increase the TKI's plasma concentration and risk of toxicity.[5] Conversely, co-administration with strong inducers (e.g., rifampin, St. John's Wort) can decrease its concentration and compromise efficacy.[4][5]
-
Drug Transporters: TKIs can also be substrates for drug transporters like P-glycoprotein (P-gp).[5] Inhibitors or inducers of these transporters can similarly alter the TKI's pharmacokinetics.
-
Gastric pH Modifiers: The absorption of some oral TKIs is dependent on gastric pH.[5] Drugs that increase gastric pH, such as proton pump inhibitors (PPIs) or H2 blockers, can reduce their bioavailability.[5]
Troubleshooting and Experimental Guides
Guide 1: How to design a preclinical study to evaluate the DDI potential of this compound.
When specific DDI data is unavailable, a structured preclinical investigation is necessary. The workflow should begin with in vitro assays to generate hypotheses, followed by in vivo studies for confirmation.
Caption: Preclinical workflow for investigating pharmacokinetic DDIs.
Detailed Experimental Protocol: Preclinical DDI Assessment
Objective: To identify the metabolic pathways of this compound and assess its potential as a victim or perpetrator of pharmacokinetic drug interactions.
Part 1: In Vitro Metabolism and Reaction Phenotyping
-
Metabolic Stability:
-
Incubate this compound with liver microsomes or hepatocytes from preclinical species (rat, mouse) and humans.
-
Measure the rate of disappearance of the parent compound over time using LC-MS/MS. This provides an estimate of intrinsic clearance.
-
-
Reaction Phenotyping:
-
Method 1 (Recombinant CYPs): Incubate this compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which enzymes are capable of its metabolism.
-
Method 2 (Chemical Inhibition): Incubate this compound with human liver microsomes in the presence and absence of specific CYP chemical inhibitors (e.g., ketoconazole for CYP3A4). A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that enzyme.
-
Part 2: In Vitro CYP Inhibition Assay
-
Objective: To determine if this compound can inhibit major CYP enzymes, making it a potential "perpetrator" of DDIs.
-
Method:
-
Use a panel of fluorescent or LC-MS/MS-based probe substrates specific for each major CYP isoform.
-
Incubate human liver microsomes with a probe substrate in the presence of varying concentrations of this compound.
-
Measure the formation of the probe substrate's metabolite.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
Part 3: In Vivo DDI Study in Animal Models (e.g., Rats)
-
Study Design: A crossover or parallel group design can be used.
-
Inhibitor Arm:
-
Dose a cohort of rats with a potent, selective inhibitor of the CYP enzyme identified in vitro (e.g., ketoconazole for CYP3A4) for several days to achieve steady-state inhibition.
-
On the final day, co-administer a single dose of this compound.
-
Collect serial blood samples and determine the pharmacokinetic profile of this compound (AUC, Cmax, CL).
-
-
Inducer Arm:
-
Follow a similar protocol using a potent CYP inducer (e.g., rifampin for CYP3A4).
-
-
Control Arm:
-
Dose a cohort of rats with this compound alone.
-
-
Data Analysis: Compare the pharmacokinetic parameters of this compound in the inhibitor and inducer arms to the control arm. A significant increase in AUC with an inhibitor or a decrease with an inducer confirms the interaction and the metabolic pathway's relevance in vivo.
References
- 1. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of FLT3 Kinase Inhibitors: BPR1J-097 and BPR1J-340 in Acute Myeloid Leukemia
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of two potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, BPR1J-097 and BPR1J-340, for researchers, scientists, and drug development professionals in the field of oncology, specifically focusing on Acute Myeloid Leukemia (AML).
Introduction
Activating mutations in the FLT3 receptor tyrosine kinase are a major driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1][2] this compound and BPR1J-340 are novel small molecule inhibitors targeting FLT3. This document summarizes their comparative efficacy based on available preclinical data, details the experimental protocols used for their evaluation, and visualizes the associated biological pathways and workflows.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound and BPR1J-340.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | FLT3-WT | 11 ± 7[1] |
| FLT3-ITD | ~1-10[1][2] | |
| FLT3-D835Y | Not explicitly quantified | |
| BPR1J-340 | FLT3 (Biochemical Assay) | ~25 |
Table 2: In Vitro Anti-proliferative Activity (GC50)
| Compound | Cell Line (FLT3 mutation) | GC50 (nM) |
| This compound | MOLM-13 (FLT3-ITD) | 21 ± 7[1][2] |
| MV4-11 (FLT3-ITD) | 46 ± 14[1][2] | |
| BPR1J-340 | MOLM-13 (FLT3-ITD) | ~5 |
| MV4-11 (FLT3-ITD) | ~5 |
Table 3: In Vivo Efficacy in AML Murine Xenograft Models
| Compound | Animal Model | Dosing | Key Outcomes |
| This compound | MOLM-13 Xenograft | 10 or 25 mg/kg, i.v. | Significant dose-dependent tumor growth inhibition and regression, even in large tumors (>2000 mm³).[1] |
| MV4-11 Xenograft | 10 and 25 mg/kg, i.v. | Complete tumor elimination after two treatment cycles.[1] | |
| BPR1J-340 | MOLM-13 Xenograft | 20 mg/kg, i.v. | Pronounced tumor growth inhibition and regression. |
| Comparative Note | A direct comparison in an in vivo study concluded that BPR1J-340 is superior to this compound in its anti-tumor efficacy. |
Mechanism of Action
Both this compound and BPR1J-340 exert their anti-leukemic effects by inhibiting the constitutive activation of the FLT3 signaling pathway. This inhibition blocks the phosphorylation of FLT3 and its downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] The disruption of this signaling cascade ultimately triggers apoptosis in FLT3-driven AML cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and BPR1J-340.
FLT3 In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on FLT3 kinase activity.
-
Reagent Preparation : A master mix is prepared containing kinase assay buffer, ATP, and a suitable substrate (e.g., Myelin Basic Protein).
-
Inhibitor Preparation : The test compounds (this compound or BPR1J-340) are serially diluted to various concentrations.
-
Kinase Reaction : The recombinant FLT3 enzyme is added to wells containing the diluted inhibitors and incubated briefly. The kinase reaction is initiated by adding the master mix.
-
Detection : After incubation, a reagent that detects the amount of ADP produced (proportional to kinase activity) is added. The resulting signal, often luminescence, is measured using a plate reader.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay determines the effect of the compounds on the growth of AML cell lines.
-
Cell Seeding : AML cells (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment : The cells are treated with various concentrations of this compound or BPR1J-340. A vehicle control (DMSO) is also included.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment : A cell viability reagent (e.g., resazurin (B115843) or a tetrazolium salt) is added to each well. This reagent is converted into a detectable product by metabolically active cells.
-
Data Acquisition : The absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis : The percentage of cell growth inhibition is calculated for each concentration, and the GC50 (Growth Concentration 50%) value is determined.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins (e.g., FLT3, STAT5) in treated cells.
-
Cell Treatment and Lysis : AML cells are treated with the inhibitors for a defined period. After treatment, the cells are lysed to release their protein content.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system.
-
Analysis : The intensity of the bands corresponding to the phosphorylated protein is quantified and often normalized to the total amount of the protein or a housekeeping protein.
AML Murine Xenograft Model
This in vivo model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation : Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13).
-
Tumor Growth : The tumors are allowed to grow to a palpable size. Tumor volume is regularly measured.
-
Treatment : The mice are randomized into treatment and control groups. The treatment groups receive this compound or BPR1J-340 at specified doses and schedules (e.g., intravenous injection). The control group receives a vehicle.
-
Monitoring : Tumor growth and the general health of the mice are monitored throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis : Tumor volumes are compared between the treated and control groups to determine the extent of tumor growth inhibition or regression.
Conclusion
Both this compound and BPR1J-340 are potent inhibitors of FLT3 kinase with significant anti-proliferative and pro-apoptotic activity in FLT3-mutated AML cells. Preclinical data, particularly from in vivo studies, suggest that BPR1J-340 may have superior anti-tumor efficacy compared to this compound. Further clinical investigation is warranted to determine the therapeutic potential of these compounds in AML patients.
References
A Head-to-Head Comparison of FLT3 Inhibitors: BPR1J-097 vs. Sorafenib and ABT-869
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have emerged as a critical treatment modality. Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis. This guide provides a detailed, objective comparison of a novel FLT3 inhibitor, BPR1J-097, with two other well-characterized multi-kinase inhibitors, sorafenib (B1663141) and ABT-869 (linifanib), with a focus on their performance supported by experimental data.
Overview of the Inhibitors
This compound is a novel and potent small-molecule inhibitor of FLT3.[1] It has been developed to exhibit high selectivity and efficacy against both wild-type and mutated forms of the FLT3 kinase, which are key drivers in certain subtypes of AML.
Sorafenib (Nexavar) is an established multi-kinase inhibitor approved for the treatment of various cancers, including hepatocellular carcinoma and renal cell carcinoma.[2] Its mechanism of action includes the inhibition of several tyrosine protein kinases, such as VEGFR, PDGFR, and RAF kinases, in addition to FLT3.[2][3]
ABT-869 (Linifanib) is another multi-targeted receptor tyrosine kinase inhibitor that potently inhibits members of the VEGF and PDGF receptor families, as well as FLT3.[4][5] It has been investigated in various solid tumors and hematological malignancies.[6]
In Vitro Kinase Inhibition Profile
The potency and selectivity of these inhibitors are crucial for their therapeutic efficacy and safety profiles. The following table summarizes their inhibitory activity (IC50) against FLT3 and other relevant kinases.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | ABT-869 (Linifanib) IC50 (nM) |
| FLT3 | 11 [1] | - | 4 [4][5] |
| KDR (VEGFR2) | - | - | 4[4][5] |
| FLT1 (VEGFR1) | - | - | 3[5] |
| PDGFRβ | - | - | 66[4][5] |
| c-Kit | - | - | 14[4] |
| CSF-1R | - | - | 3[4] |
A direct comparison study highlighted that this compound potently inhibits wild-type FLT3 with an IC50 of 11 ± 7 nM, which was comparable to ABT-869 (IC50 of 17 ± 7 nM) as measured in the same study. The study also noted that this compound demonstrated potent inhibition of FLT3 activity when compared to sorafenib in their in vitro kinase assay.[7]
Cellular Activity in AML Models
The efficacy of these inhibitors has been evaluated in AML cell lines harboring FLT3 mutations, such as MOLM-13 and MV4-11, which carry the FLT3-internal tandem duplication (ITD) mutation.
| Cell Line | This compound GC50 (nM) | Sorafenib | ABT-869 (Linifanib) IC50 (nM) |
| MOLM-13 | 21 ± 7 | - | - |
| MV4-11 | 46 ± 14 | Induces apoptosis at low concentrations[3] | 4[4] |
This compound demonstrated potent growth inhibition in these FLT3-driven AML cell lines.[7] Sorafenib has been shown to induce growth arrest and apoptosis at much lower concentrations in AML cell lines with FLT3-ITD mutations compared to those with wild-type FLT3.[3] Similarly, ABT-869 exhibits potent antiproliferative and apoptotic effects on cancer cells whose proliferation is dependent on mutant kinases like FLT3.[1]
FLT3 Signaling Pathway and Inhibition
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival. The primary pathways affected are the RAS/MEK/ERK and PI3K/Akt pathways, as well as the STAT5 signaling cascade. FLT3 inhibitors act by competing with ATP for binding to the kinase domain of the FLT3 receptor, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.
Caption: Simplified FLT3 signaling pathway and points of inhibition.
In Vivo Efficacy in AML Xenograft Models
Preclinical animal models are essential for evaluating the in vivo anti-tumor activity of these inhibitors.
This compound: Showed pronounced dose-dependent tumor growth inhibition and regression in FLT3-driven AML murine xenograft models.
Sorafenib: In a mouse xenograft model with FLT3-ITD, sorafenib decreased the leukemia burden and prolonged survival.[3]
ABT-869 (Linifanib): Demonstrated efficacy in leukemia xenograft models, including those with MV4-11 cells, at low dose levels.[4] It has also been shown to cause tumor regression in such models.[1]
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of the FLT3 kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitors (this compound, sorafenib, ABT-869).
-
Procedure: The inhibitors are serially diluted and added to the wells of a microplate. The recombinant FLT3 enzyme is then added, followed by a mixture of the substrate and ATP to start the reaction.
-
Detection: After incubation, the extent of substrate phosphorylation is measured, often using luminescence, fluorescence, or radioactivity-based methods.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MOLM-13 and MV4-11 cells)
This assay determines the effect of the inhibitors on the proliferation of AML cell lines.
Workflow:
Caption: Workflow for a cell proliferation assay.
Methodology:
-
Cell Culture: Human AML cell lines (MOLM-13 or MV4-11) are cultured in appropriate media.
-
Assay Procedure: Cells are seeded into 96-well plates. Various concentrations of the inhibitors are added to the wells.
-
Incubation: The plates are incubated for a period, typically 72 hours.
-
Detection: A cell viability reagent is added, and the signal (e.g., luminescence or fluorescence), which is proportional to the number of viable cells, is measured.
-
Data Analysis: The growth inhibition is calculated relative to untreated control cells, and the concentration that inhibits cell growth by 50% (GC50 or IC50) is determined.
In Vivo AML Xenograft Model
This model is used to assess the anti-tumor efficacy of the inhibitors in a living organism.
Workflow:
Caption: General workflow for an in vivo AML xenograft study.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human AML cells (e.g., MV4-11) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitors are administered orally or via another appropriate route.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. The study endpoint may be a specific time point or when tumors reach a predetermined size. Overall survival may also be monitored.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound presents as a potent and selective FLT3 inhibitor with promising anti-leukemic activity in preclinical models. In comparison, sorafenib and ABT-869 are multi-kinase inhibitors with broader target profiles that include key drivers of angiogenesis, such as VEGFR and PDGFR, in addition to FLT3.
The higher selectivity of this compound for FLT3 may offer a more targeted therapeutic approach for FLT3-driven AML, potentially leading to a better safety profile with fewer off-target effects compared to the multi-kinase inhibitors. However, the broader activity of sorafenib and ABT-869 could be advantageous in contexts where multiple signaling pathways contribute to tumor growth and survival.
The choice of inhibitor will ultimately depend on the specific genetic makeup of the leukemia, the desired therapeutic strategy, and the patient's overall clinical picture. The experimental data presented here provide a foundation for further investigation and clinical evaluation of these compounds in the treatment of AML.
References
- 1. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT3 Inhibitors for Treating Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: BPR1J-097 and Gilteritinib in FLT3-Mutated Acute Myeloid Leukemia
A comprehensive comparison between BPR1J-097 and gilteritinib (B612023) is not feasible at this time due to the limited publicly available data on this compound. Extensive searches for preclinical and clinical data on this compound have yielded insufficient information to conduct a meaningful head-to-head analysis against the well-characterized FLT3 inhibitor, gilteritinib. One study mentions the chemical name for this compound, N1-(3-3-[(phenylsulfonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino)benzamide, in the context of research on another FLT3 inhibitor, BPR1J-340[1]. However, no further details on its biological activity, target profile, or experimental evaluation are available in the public domain.
In contrast, gilteritinib (Xospata®) is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor with a substantial body of preclinical and clinical data. It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[2][3]
This guide will provide a comprehensive overview of the available data for gilteritinib, which can serve as a benchmark for comparison if and when data on this compound becomes available.
Gilteritinib: A Profile
Mechanism of Action
Gilteritinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases, with potent activity against FLT3.[2] It is classified as a type I tyrosine kinase inhibitor (TKI), meaning it binds to the ATP-binding pocket of the FLT3 kinase in its active conformation. This allows gilteritinib to inhibit both FLT3 internal tandem duplication (ITD) mutations and mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[3][4][5]
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to constitutive activation of downstream signaling pathways that promote the proliferation and survival of leukemic cells.[3][4][5] By inhibiting FLT3 autophosphorylation, gilteritinib blocks these signaling cascades, leading to the suppression of pathways critical for the survival of FLT3-mutated AML cells and ultimately inducing apoptosis.[2][4][6]
In addition to its potent activity against FLT3, gilteritinib also inhibits the AXL receptor tyrosine kinase.[3][4][5] AXL is often overexpressed in AML and has been implicated in resistance to other FLT3 inhibitors. The dual inhibition of FLT3 and AXL may contribute to gilteritinib's ability to overcome certain mechanisms of resistance and exert a more durable anti-leukemic effect.[5]
Caption: FLT3 and AXL signaling pathways inhibited by gilteritinib.
Target Profile
The primary targets of gilteritinib are FLT3 and AXL. Kinome scans have shown that gilteritinib is a highly selective inhibitor of FLT3.[7] Its ability to potently inhibit both FLT3-ITD and FLT3-TKD mutations is a key feature that distinguishes it from some earlier generation FLT3 inhibitors.[4][8]
Efficacy
Clinical trials have demonstrated the efficacy of gilteritinib in patients with relapsed or refractory FLT3-mutated AML.
Phase 3 ADMIRAL Trial: This pivotal study compared gilteritinib to salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML. The trial showed a significant improvement in overall survival for patients treated with gilteritinib compared to those who received chemotherapy.[9]
| Parameter | Gilteritinib | Salvage Chemotherapy |
| Median Overall Survival | 9.3 months | 5.6 months |
| One-Year Survival Rate | 37% | 17% |
| Complete Remission with Full or Partial Hematologic Recovery (CR/CRh) | 34% | 15.3% |
Data from the ADMIRAL Phase 3 Clinical Trial.[9]
Real-world data has generally mirrored the findings from clinical trials, though outcomes can be influenced by prior therapies and patient characteristics.[10]
Safety and Tolerability
The most common adverse events associated with gilteritinib treatment include:
-
Myelosuppression (anemia, thrombocytopenia, neutropenia)
-
Elevated liver enzymes (AST, ALT)
-
Diarrhea
-
Fatigue
-
Cough
-
Nausea
A boxed warning for differentiation syndrome is included in the prescribing information for gilteritinib.[9] Other important warnings and precautions include posterior reversible encephalopathy syndrome (PRES), QT prolongation, and pancreatitis.[9]
Experimental Protocols
Due to the lack of data for this compound, a detailed comparison of experimental protocols is not possible. However, standard assays used to characterize FLT3 inhibitors like gilteritinib are described below. These protocols would be essential for evaluating any new FLT3 inhibitor.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of a compound against a specific kinase.
General Protocol:
-
A recombinant kinase (e.g., FLT3-ITD, FLT3-D835Y) is incubated with a substrate (e.g., a synthetic peptide) and ATP in a buffer solution.
-
The test compound (e.g., gilteritinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using methods like radioisotope incorporation, fluorescence, or luminescence.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
Cell-Based Proliferation Assays
Objective: To assess the effect of a compound on the growth and viability of cancer cells.
General Protocol:
-
AML cell lines harboring specific FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin) assay.
-
The concentration of the compound that reduces cell viability by 50% (GI50 or IC50) is determined.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Immunocompromised mice are subcutaneously or intravenously inoculated with human AML cells expressing FLT3 mutations.
-
Once tumors are established, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally for gilteritinib) according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
Caption: A typical preclinical to clinical workflow for a targeted therapy.
Conclusion
Gilteritinib is a well-established and effective targeted therapy for patients with relapsed or refractory FLT3-mutated AML. Its dual inhibition of FLT3 and AXL, along with its activity against both ITD and TKD mutations, makes it a critical component of the treatment landscape for this high-risk patient population.
Without any publicly available data on the pharmacology, efficacy, or safety of this compound, a direct comparison with gilteritinib is impossible. Future research and publication of data on this compound will be necessary to determine its potential role in the treatment of AML and how it compares to existing therapies like gilteritinib. Researchers and drug development professionals are encouraged to monitor for emerging data on novel FLT3 inhibitors to stay abreast of advancements in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 3. jadpro.com [jadpro.com]
- 4. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 7. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
In Vivo Efficacy Showdown: A Comparative Guide to BPR1J-097 and Crenolanib in FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo efficacy comparison of two potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, BPR1J-097 and crenolanib (B1684632). This analysis is based on available preclinical data, focusing on their performance in animal models of Acute Myeloid Leukemia (AML), a cancer of the blood and bone marrow characterized by rapid disease progression.
Activating mutations in the FLT3 receptor are a common genetic alteration in AML, associated with a poor prognosis. Both this compound and crenolanib are small molecule inhibitors that target this receptor, but they exhibit distinct characteristics that influence their therapeutic potential. This guide synthesizes in vivo data to illuminate their comparative efficacy, offering insights into their mechanisms of action, pharmacokinetic profiles, and anti-tumor activities.
At a Glance: Key In Vivo Efficacy Findings
| Feature | This compound | Crenolanib |
| Primary Indication | FLT3-mutated Acute Myeloid Leukemia (AML) | FLT3-mutated Acute Myeloid Leukemia (AML) |
| Mechanism of Action | Potent FLT3 Kinase Inhibitor | Type I FLT3 Kinase Inhibitor |
| In Vivo Models | Murine Xenograft Models (MOLM-13, MV4-11) | Murine Xenograft Models (MV4-11), Patient-Derived Xenografts |
| Reported Efficacy | Dose-dependent tumor growth inhibition and regression | Delayed tumor infiltration, prolonged survival, and activity against resistance mutations |
Quantitative Analysis of In Vivo Performance
The following tables summarize the key quantitative data from preclinical in vivo studies of this compound and crenolanib.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in AML Xenograft Models
| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Outcomes | Reference |
| Nude Mice | MOLM-13 | This compound (10 or 25 mg/kg) | Intravenous (i.v.) | Significant tumor growth inhibition (P<0.05). At 25 mg/kg, significant shrinkage of large tumors (>2000 mm³) was observed. | |
| Nude Mice | MV4-11 | This compound (10 and 25 mg/kg) | Intravenous (i.v.) | Significant suppression of tumor growth (P<0.05). |
Table 2: In Vivo Anti-Tumor Efficacy of Crenolanib in AML Xenograft Models
| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Outcomes | Reference |
| NSG Mice | MV4-11-luc | Crenolanib (15 mg/kg) | Intraperitoneal (i.p.), once daily (Mon-Fri) for 3 weeks | Suppressed bone marrow infiltration compared to vehicle. | |
| NSG Mice | MV4-11-luc | Crenolanib (15 mg/kg) | Intraperitoneal (i.p.), once daily | Median survival of 51 days vs. 34 days for vehicle (P=0.0017). | |
| NSG Mice | MOLM13 | Crenolanib | Twice daily | Fewer FLT3-Kinase Domain mutations emerged with more intensive dosing. |
Pharmacokinetic Profiles: A Comparative Overview
Understanding the pharmacokinetic properties of these inhibitors is crucial for interpreting their in vivo efficacy.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Dose | Route | Cmax (ng/mL) | T½ (h) | AUC₀₋₂₄ (ng·h/mL) | Vss (L/kg) | CL (L/h/kg) | Reference |
| Sprague-Dawley Rats | 1.5 mg/kg | i.v. | 272 | 8.8 | 1009 | 22.1 | 1.49 |
Note: A study on a derivative, BPR1J-340, suggests that once-daily dosing of such compounds may be sufficient for continuous FLT3 inhibition.
Table 4: Pharmacokinetic Parameters of Crenolanib in Mice
| Animal Model | Cell Line | Dose | Route | Cmax (ng/mL) | T½ (h) | AUC₀₋₂₄ (ng·h/mL) | Reference | |---|---|---|---|---|---|---| | NSG Mice | MV4-11-luc | 15 mg/kg | i.p. | 1370 | 1.2 | ~2140 | |
Note: Intraperitoneal administration of crenolanib in mice resulted in greater plasma concentrations compared to oral administration.
Experimental Protocols
This compound In Vivo Efficacy Study in Murine Xenograft Models
-
Animal Model: Male nude mice (Nu-Foxn1nu), 8 weeks of age.
-
Cell Lines and Implantation: MOLM-13 or MV4-11 human AML cells were implanted subcutaneously into the mice.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups. This compound was administered intravenously at doses of 10 or 25 mg/kg.
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Statistical significance was determined by comparing the tumor volumes of the treated groups to the vehicle group.
Crenolanib In Vivo Efficacy Study in an AML Xenograft Mouse Model
-
Animal Model: Male NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Cell Line and Implantation: MV4-11-luc cells, which express luciferase for bioluminescence imaging, were injected into the mice.
-
Treatment: Treatment with crenolanib (15 mg/kg, intraperitoneally) or vehicle was initiated 10 days after cell injection and administered once daily (Monday to Friday) for three consecutive weeks.
-
Efficacy Assessment: Leukemia burden was monitored by bioluminescence imaging to assess bone marrow infiltration. Survival of the mice was also recorded.
Visualizing the Mechanisms and Workflows
To further elucidate the context of this comparison, the following diagrams, generated using the DOT language, illustrate the FLT3 signaling pathway and a general experimental workflow for in vivo efficacy studies.
A Head-to-Head Battle: BPR1J-097 Versus Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel FLT3 inhibitor, BPR1J-097, against leading second-generation FLT3 inhibitors. Supported by preclinical data, this guide delves into the comparative efficacy, selectivity, and cellular activity of these compounds in the context of FMS-like tyrosine kinase 3 (FLT3) mutated Acute Myeloid Leukemia (AML).
Mutations in the FLT3 receptor tyrosine kinase are a common driver in AML, leading to uncontrolled cell proliferation and poor prognosis. While the advent of second-generation FLT3 inhibitors has significantly improved patient outcomes, the search for more potent and selective agents continues. This compound is a novel, potent FLT3 kinase inhibitor that has demonstrated significant anti-leukemic activity in preclinical models. This guide benchmarks this compound against the clinically impactful second-generation inhibitors gilteritinib, quizartinib, and crenolanib.
In Vitro Kinase Inhibition: Potency Against FLT3
The 50% inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro kinase inhibitory activity of this compound and second-generation FLT3 inhibitors against wild-type (WT) and internal tandem duplication (ITD) mutant FLT3.
| Compound | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | Reference(s) |
| This compound | 11 ± 7 | 1-10 | |
| Gilteritinib | 5 | 0.7 - 1.8 | |
| Quizartinib | - | ~1-2 | |
| Crenolanib | ~2 | ~2 |
Note: IC50 values can vary based on experimental conditions such as ATP concentration.
Cellular Activity: Halting Proliferation of AML Cells
The efficacy of these inhibitors was further evaluated in cellular assays using human AML cell lines, MOLM-13 and MV4-11, which
A Comparative Analysis of the Therapeutic Window: BPR1J-097 Versus Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of the novel Fms-like tyrosine kinase 3 (FLT3) inhibitor, BPR1J-097, with established tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR): gefitinib, erlotinib, afatinib, and osimertinib. The assessment is based on available preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
This compound, a novel FLT3 kinase inhibitor, has demonstrated potent preclinical activity against acute myeloid leukemia (AML) cells harboring FLT3 mutations. While clinical data on its therapeutic window is not yet available, preclinical studies indicate a favorable pharmacokinetic profile and dose-dependent tumor growth inhibition. This guide compares its preclinical efficacy with the well-characterized therapeutic windows of four approved EGFR TKIs used in the treatment of non-small cell lung cancer (NSCLC). The comparison highlights the differences in their target selectivity, potency, and the balance between efficacy and toxicity, which are critical factors in defining the therapeutic window.
Data Presentation
The following tables summarize the key preclinical and clinical parameters that inform the therapeutic window of this compound and the comparator TKIs.
Table 1: Preclinical Efficacy of this compound and Comparator TKIs
| Compound | Target | Cell Lines | IC50 / GI50 | In Vivo Model | Efficacious Dose |
| This compound | FLT3 | MOLM-13, MV4-11 | 21-46 nM (GI50) | MOLM-13 Xenograft | 10-25 mg/kg |
| Gefitinib | EGFR | Various NSCLC | Low nM range | LN229-EGFRvIII Xenograft | 150 mg/kg p.o. |
| Erlotinib | EGFR | Various NSCLC | 2 nM (purified kinase) | Human cancer xenografts | Dose-dependent up to high doses |
| Afatinib | EGFR, HER2 | Various cancer | Low nM range | SKOV-3 Xenograft | Not specified |
| Osimertinib | EGFR (mutant selective) | PC-9 (EGFR del19) | Low nM range | PC9 Brain Metastases Model | 5-25 mg/kg |
Table 2: Clinical Dosage and Maximum Tolerated Dose (MTD) of Comparator TKIs
| Compound | Recommended Dose | MTD | Dose-Limiting Toxicities |
| Gefitinib | 250 mg/day | ≥700 mg/day | Diarrhea, rash |
| Erlotinib | 150 mg/day | 85 mg/m²/day (pediatric) | Rash, hyperbilirubinemia |
| Afatinib | 40 mg/day | 50 mg/day | Diarrhea, rash |
| Osimertinib | 80 mg/day | Not reached (increased AEs at 160-240 mg) | Diarrhea, rash, nausea |
Signaling Pathways
The therapeutic efficacy of these TKIs is rooted in their ability to inhibit specific signaling pathways crucial for cancer cell proliferation and survival.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: EGFR signaling pathway and the inhibitory action of comparator TKIs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a TKI required to inhibit 50% of the target kinase activity.
Methodology:
-
Reagents: Recombinant human kinase (e.g., FLT3 or EGFR), a suitable substrate peptide, ATP, and the test TKI.
-
Procedure:
-
A serial dilution of the TKI is prepared.
-
The kinase, substrate, and TKI are incubated together in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based detection method.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the TKI concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of a TKI required to inhibit 50% of cancer cell growth.
Methodology:
-
**
Safety Operating Guide
Essential Safety and Disposal Guidance for BPR1J-097
This document provides crucial safety and logistical information for the proper handling and disposal of BPR1J-097, a novel FLT3 inhibitor used in preclinical research. The following procedures are based on standard laboratory safety protocols for research-grade chemical compounds. All personnel must consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and local regulations.
Chemical and Physical Properties
For safe handling and disposal, it is essential to be aware of the known properties of this compound.
| Property | Value |
| Chemical Formula | C27H28N6O3S |
| Molecular Weight | 516.61 g/mol |
| CAS Number | 1327167-19-0 |
| Appearance | Powder |
| Storage Temperature | 4°C, in a sealed container, away from moisture.[1] |
| Solubility | DMSO: 6 mg/mL (with ultrasonic warming), H2O: 2 mg/mL (with ultrasonic)[1] |
| Biological Target | FLT3 Inhibitor |
Disposal Procedures
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following is a step-by-step guide for the disposal of unused this compound and contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Unused Product Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Unused or expired this compound should be treated as chemical waste.
-
Collect the solid powder in its original container or a clearly labeled, sealed waste container.
-
If the compound is in solution, it should be collected in a labeled, sealed container designated for chemical waste. Avoid mixing with incompatible wastes.
3. Contaminated Labware and Materials Disposal:
-
Solid Waste: All disposable labware (e.g., pipette tips, microfuge tubes, gloves, bench paper) that has come into contact with this compound should be considered chemically contaminated solid waste.
-
Collect this waste in a designated, clearly labeled, and sealed container or a heavy-duty plastic bag.
-
-
Liquid Waste: Solutions containing this compound, including experimental media and washings, must be collected as hazardous liquid waste.
-
Collect in a labeled, leak-proof container.
-
The container should be kept closed when not in use.
-
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.
4. Waste Storage and Collection:
-
Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the Environmental Health and Safety (EHS) department.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling BPR1J-097
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BPR1J-097. The following guidelines are designed to ensure the safe handling, storage, and disposal of this potent FLT3 inhibitor.
Product Information
This compound is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] It is supplied as a solid, typically a powder.
| Identifier | Value |
| Chemical Name | N1-(3-(3-((phenylsulfonyl)amino)phenyl)-1H-pyrazol-5-yl)-4-(4-methylpiperazin-1-yl)benzamide |
| CAS Number | 1327167-19-0[1] |
| Molecular Formula | C27H28N6O3S[1] |
| Molecular Weight | 516.61 g/mol [1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of comprehensive toxicological data, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Body Protection | Wear a fully buttoned laboratory coat. Consider a disposable apron for additional protection. |
| Respiratory Protection | For handling powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is required. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a certified chemical fume hood.
-
Weighing : If weighing the solid compound, do so within the fume hood on a tared, disposable weigh boat to minimize contamination.
-
Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.
-
Post-Handling : After handling, thoroughly wipe down the work area with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and then with water.
Storage
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from moisture.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal : Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Visual Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
